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  • Product: 1-Azulenecarboxamide, N-methyl-
  • CAS: 198963-29-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-methyl-1-azulenecarboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Azulene Scaffold Azulene, a striking blue bicyclic aromatic hydrocarbon, has long captivated chemists due to its unique elec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Azulene Scaffold

Azulene, a striking blue bicyclic aromatic hydrocarbon, has long captivated chemists due to its unique electronic structure and intriguing biological activities.[1] As an isomer of the more common naphthalene, azulene's fused five- and seven-membered ring system imparts a significant dipole moment and distinct reactivity, making it a compelling scaffold in medicinal chemistry.[2] N-methyl-1-azulenecarboxamide, the subject of this guide, incorporates this remarkable core, functionalized with an N-methylamide group at the 1-position. This substitution is anticipated to modulate the parent molecule's physicochemical properties, influencing its potential as a therapeutic agent. Understanding these properties is paramount for any drug discovery and development program, as they govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the key physicochemical characteristics of N-methyl-1-azulenecarboxamide, offering both predicted values based on analogous structures and detailed experimental protocols for their empirical determination.

Molecular Structure and Conformation

N-methyl-1-azulenecarboxamide possesses a planar azulene core with an N-methylcarboxamide substituent. Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to the potential for cis and trans conformers. In the case of N-(1-azulenyl)-N-methyl amides, studies have shown that they predominantly adopt the cis conformation in both solution and the solid state.[3] This preference is attributed to electronic repulsion between the carbonyl lone pair and the π-electrons of the azulene ring.

Synthesis of N-methyl-1-azulenecarboxamide

A plausible synthetic route to N-methyl-1-azulenecarboxamide involves the amidation of azulene-1-carboxylic acid or its activated derivative. A general and effective method for the synthesis of N-azulenyl-N-methyl amides has been reported, which can be adapted for this specific compound.[3]

Experimental Protocol: Synthesis via Acyl Chloride
  • Preparation of Azulene-1-carbonyl chloride:

    • Suspend azulene-1-carboxylic acid in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Gently reflux the mixture for 2-3 hours until the evolution of gas ceases and the solid has dissolved.

    • Remove the excess thionyl chloride under reduced pressure to yield the crude azulene-1-carbonyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amidation with Methylamine:

    • Dissolve the crude azulene-1-carbonyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of methylamine (in THF or as a gas bubbled through the solution) in slight excess (approximately 1.2 equivalents).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-methyl-1-azulenecarboxamide as a colored solid.

Caption: Synthetic workflow for N-methyl-1-azulenecarboxamide.

Physicochemical Properties: Predicted Values and Experimental Determination

Due to the limited availability of experimental data for N-methyl-1-azulenecarboxamide, the following table presents predicted values based on the known properties of azulene, 1-acetylazulene, and other N-methylamides. These predictions serve as a valuable starting point for experimental design.

PropertyPredicted ValueRationale for Prediction
Molecular Weight 199.24 g/mol Calculated from the molecular formula C₁₂H₁₁NO.
Appearance Colored crystalline solidAzulene and its derivatives are characteristically colored.[1]
Melting Point 120-140 °CBased on the melting point of azulene (99-101 °C) and the expected increase due to the amide functionality.[4]
Boiling Point > 300 °CExpected to be significantly higher than azulene (242 °C) due to the polar amide group and increased molecular weight.[4]
Solubility Soluble in organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water.The azulene core is lipophilic, while the amide group adds some polarity. Overall, solubility in polar protic solvents is expected to be low.[5]
pKa ~17-18 (amide N-H)The amide proton is very weakly acidic.
logP 2.5 - 3.5Based on the lipophilic azulene core, with the polar amide group reducing the value compared to unsubstituted azulene.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Protocol:

  • Finely powder a small amount of the dried N-methyl-1-azulenecarboxamide.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[4][6][7][8]

Solubility Determination (Thermodynamic Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Add an excess amount of solid N-methyl-1-azulenecarboxamide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][9][10][11][12]

  • Prepare a standard curve with known concentrations of the compound to quantify the solubility.

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity.

Protocol:

  • Prepare a stock solution of N-methyl-1-azulenecarboxamide in either n-octanol or water.

  • Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect samples from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical method.[13][14][15]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Ionization Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable functional groups.

Protocol:

  • Dissolve an accurately weighed amount of N-methyl-1-azulenecarboxamide in a suitable solvent mixture (e.g., water with a co-solvent if necessary for solubility).

  • Calibrate a pH meter with standard buffers.

  • Immerse the pH electrode in the sample solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately from the inflection point of the first derivative of the curve.[16][17][18][19][20]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azulene ring system, the N-methyl group, and the amide N-H proton (if not exchanged with a deuterated solvent). The azulene protons will appear in the aromatic region (typically 7.0-9.5 ppm), with their chemical shifts influenced by the electron-donating or -withdrawing nature of the carboxamide group. The N-methyl protons will likely appear as a singlet around 2.8-3.3 ppm. The amide proton, if observable, will be a broad singlet. Due to restricted rotation around the C-N bond, broadening or splitting of the N-methyl signal may be observed at lower temperatures.[21]

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ten carbons of the azulene ring and the two carbons of the N-methylcarboxamide group. The carbonyl carbon is expected to resonate in the range of 165-175 ppm. The azulene carbons will appear in the aromatic region (110-150 ppm), and the N-methyl carbon will be in the aliphatic region (around 25-30 ppm).

Sample Preparation for NMR:

  • Dissolve 5-10 mg of N-methyl-1-azulenecarboxamide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • For amide N-H proton observation, a non-protic solvent like DMSO-d₆ is preferable.[22]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Absorptions:

  • N-H stretch: A moderate to strong band around 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=O stretch (amide I band): A strong absorption in the region of 1630-1680 cm⁻¹.

  • N-H bend (amide II band): A medium to strong band around 1510-1570 cm⁻¹.

  • C-C stretch (aromatic): Bands in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of azulene and its derivatives is characterized by multiple absorption bands due to their unique electronic structure.

Expected Absorptions:

  • S₀ → S₁ transition: A weak absorption in the visible region (around 580-700 nm), which is responsible for the blue color of azulene.[23]

  • S₀ → S₂ transition: A more intense absorption in the near-UV region (around 340-360 nm).

  • Higher energy transitions: Strong absorptions in the UV region (below 300 nm). The position and intensity of these bands will be influenced by the carboxamide substituent at the 1-position.[24]

Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of N-methyl-1-azulenecarboxamide in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile).

  • Record the absorbance spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.[25]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of N-methyl-1-azulenecarboxamide.

  • Fragmentation: Common fragmentation pathways for amides include cleavage of the C-N bond and the bond alpha to the carbonyl group. For azulene derivatives, fragmentation of the azulene ring system can also occur.[26][27][28]

Stability

The stability of a drug candidate under various conditions is a critical parameter.

  • Chemical Stability: The stability of N-methyl-1-azulenecarboxamide should be assessed in different pH buffers and in the presence of oxidative and reductive agents.

  • Photostability: Azulene and some of its derivatives are known to be sensitive to light.[29] Photostability testing should be conducted according to ICH guidelines, exposing the compound to controlled light sources and analyzing for degradation products.[29]

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of N-methyl-1-azulenecarboxamide. While specific experimental data for this compound is not yet widely available, the provided predictions, based on the well-understood chemistry of the azulene scaffold and amide functional group, offer a solid foundation for further research. The detailed experimental protocols outlined herein will enable researchers to empirically determine these crucial parameters, paving the way for a thorough assessment of N-methyl-1-azulenecarboxamide's potential as a drug candidate. The unique properties of the azulene core, combined with the modulation afforded by the N-methylcarboxamide substituent, make this a molecule of significant interest for further investigation in the field of drug discovery.

References

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Exploratory

electronic structure and dipole moment of azulene carboxamides

An In-depth Technical Guide to the Electronic Structure and Dipole Moment of Azulene Carboxamides For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Structure and Dipole Moment of Azulene Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the . We begin by elucidating the unique molecular and electronic properties of the parent azulene molecule, a non-benzenoid aromatic hydrocarbon with a notable intrinsic dipole moment. Subsequently, we explore the modulation of these properties upon the introduction of carboxamide functional groups at various positions on the azulene scaffold. Through a synthesis of theoretical principles, computational data, and established experimental methodologies, this guide aims to equip researchers, particularly those in drug development, with a foundational understanding of how to rationally design and characterize azulene carboxamides with tailored electronic and polar characteristics.

The Anomalous Case of Azulene: A Foundation of Inherent Polarity

Azulene, a structural isomer of naphthalene, is a fascinating molecule for both its vibrant blue color and its unusual electronic properties.[1][2] Unlike its colorless, nonpolar isomer, azulene possesses a significant ground-state dipole moment of approximately 1.08 Debye (D).[1][3][4] This inherent polarity in a hydrocarbon is exceptional and is fundamental to understanding its derivatives.

The origin of this dipole moment can be rationalized by considering azulene as a fusion of a five-membered cyclopentadienyl anion and a seven-membered tropylium cation.[1][5] This conceptualization suggests a net transfer of π-electron density from the seven-membered ring to the five-membered ring, leading to the five-membered ring being electron-rich and the seven-membered ring being electron-deficient.[1] This charge separation is the primary contributor to the molecule's ground-state dipole moment.

The electronic structure of azulene also gives rise to other unique photophysical behaviors, most notably its fluorescence from the second excited singlet state (S2) to the ground state (S0), a violation of Kasha's rule.[1][6] This phenomenon is attributed to a large energy gap between the S2 and the first excited singlet state (S1), which slows the rate of internal conversion.[6][7]

The Carboxamide Substituent: A Tunable Modulator of Electronic Properties

The introduction of a carboxamide group (–CONH₂) onto the azulene scaffold can significantly perturb its electronic structure and, consequently, its dipole moment. The effect of the carboxamide group is twofold and depends critically on its point of attachment to the azulene ring. The carboxamide functional group can exert both inductive and resonance effects.

  • Inductive Effects : The oxygen and nitrogen atoms of the carboxamide group are more electronegative than carbon, leading to a general electron-withdrawing inductive effect.

  • Resonance Effects : The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group and, potentially, into the azulene ring system, representing an electron-donating resonance effect.

The interplay of these effects will determine the overall electronic character of the substituent and its impact on the azulene core.

Positional Isomerism and its Influence on Dipole Moment

The position of the carboxamide group on the azulene ring is paramount in determining the resulting molecule's electronic properties and net dipole moment.

  • Substitution on the Five-Membered Ring (e.g., 1- or 2-carboxamide): The five-membered ring of azulene is electron-rich.[1][5] An electron-withdrawing carboxamide group at these positions would likely decrease the electron density of this ring, thereby reducing the inherent dipole moment of the azulene core. Conversely, if the electron-donating resonance effect of the amide nitrogen dominates, it could further enhance the ring's negative charge, though this is less likely given the electronegativity of the adjacent carbonyl group.

  • Substitution on the Seven-Membered Ring (e.g., 4-, 5-, or 6-carboxamide): The seven-membered ring is electron-deficient.[1][5] An electron-withdrawing group at these positions would further increase the positive character of this ring, leading to a greater charge separation and a larger overall dipole moment. An electron-donating group would have the opposite effect, decreasing the net dipole moment.

The vector nature of the dipole moment means that the direction of the substituent's dipole relative to the intrinsic dipole of the azulene core will also influence the magnitude of the resultant molecular dipole moment.

Experimental and Computational Workflows for Characterization

A robust understanding of the electronic structure and dipole moment of novel azulene carboxamides requires a synergistic approach combining computational modeling and experimental validation.

Computational Chemistry

Density Functional Theory (DFT) and ab initio methods are powerful tools for predicting the electronic properties of molecules.[8][9]

Workflow for Computational Analysis:

G cluster_0 Computational Workflow A Geometry Optimization B Frequency Calculation A->B Verify Minimum Energy C Single Point Energy Calculation A->C Optimized Geometry D Population Analysis (e.g., NBO) C->D Obtain Charge Distribution & Dipole Moment E TD-DFT Calculation C->E Predict Electronic Transitions (UV-Vis)

Caption: Computational workflow for characterizing azulene carboxamides.

Step-by-Step Protocol:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).[8]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).[8]

  • Single Point Energy and Property Calculation: A higher-level single point energy calculation can be performed to obtain more accurate electronic properties, including the ground-state dipole moment.

  • Population Analysis: Natural Bond Orbital (NBO) analysis can provide insights into the charge distribution and delocalization within the molecule.

  • Time-Dependent DFT (TD-DFT): TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), providing information about the energies of excited states.[10]

Experimental Techniques

Experimental validation of computational predictions is crucial for scientific rigor.

Workflow for Experimental Characterization:

G cluster_1 Experimental Workflow F Synthesis and Purification G Spectroscopic Analysis (UV-Vis, Fluorescence) F->G H Solvatochromism Study G->H Varying Solvent Polarity I Determination of Excited-State Dipole Moment H->I Apply Lippert-Mataga Equation

Caption: Experimental workflow for characterizing azulene carboxamides.

Key Experimental Protocols:

  • Synthesis: The synthesis of azulene carboxamides can be approached through various methods, including the functionalization of pre-existing azulene scaffolds or the construction of the azulene ring from functionalized precursors.[2][11] For instance, amidation of a corresponding azulene carboxylic acid would be a direct route.

  • Spectroscopy: UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions of these molecules. The position and intensity of absorption and emission bands provide valuable information about the energy levels of the ground and excited states.[12]

  • Solvatochromism: The phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent, can be used to experimentally determine the change in dipole moment upon electronic excitation.[13][14] By measuring the absorption and fluorescence spectra in a series of solvents with varying dielectric constants and refractive indices, the excited-state dipole moment can be estimated using the Lippert-Mataga equation.

Quantitative Data Summary

While specific experimental data for a wide range of azulene carboxamides is not yet abundant in the literature, we can present a comparative table based on the known properties of azulene and the expected influence of substituents.

CompoundPosition of -CONH₂Expected Ground-State Dipole Moment (D)Expected λmax Shift (vs. Azulene)
Azulene-1.08-
1-Azulene Carboxamide1< 1.08Hypsochromic (Blue Shift)
2-Azulene Carboxamide2< 1.08Hypsochromic (Blue Shift)
6-Azulene Carboxamide6> 1.08Bathochromic (Red Shift)

This table presents predicted trends based on the principles outlined in this guide. Actual values will require experimental determination.

Implications for Drug Development

The ability to fine-tune the dipole moment of a molecule is of significant interest in drug development. The dipole moment can influence a range of properties crucial for a drug's efficacy and behavior in a biological system:

  • Solubility: Higher dipole moments generally lead to increased water solubility, which can be advantageous for drug delivery.

  • Membrane Permeability: The polarity of a molecule can affect its ability to cross cell membranes.

  • Protein-Ligand Interactions: The dipole moment can play a crucial role in the orientation of a drug molecule within the binding pocket of a target protein through dipole-dipole interactions and hydrogen bonding.

Azulene derivatives have been explored for various therapeutic applications, including anti-inflammatory and anticancer activities.[15][16][17] By understanding how to modulate the electronic structure and dipole moment of the azulene scaffold through carboxamide substitution, medicinal chemists can rationally design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The azulene scaffold is considered a valuable, albeit underused, lipophilic bicycle in medicinal chemistry.[18][19]

Conclusion

Azulene carboxamides represent a promising class of compounds with tunable electronic and polar properties. The inherent dipole moment of the azulene core provides a unique starting point for molecular design. By strategically positioning carboxamide substituents, researchers can modulate the magnitude and, potentially, the direction of the molecular dipole moment, thereby influencing the compound's photophysical properties and its interactions in chemical and biological systems. The integrated computational and experimental workflows detailed in this guide provide a robust framework for the characterization of novel azulene carboxamides, paving the way for their application in materials science and drug discovery.

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  • ResearchGate. Electronic structure of azulene and naphthalene on Cu(111) from DFT. [Link]

  • Royal Society of Chemistry. Poly[2(6)-aminoazulene]: synthesis, photophysical properties, and proton conductivity. [Link]

  • ResearchGate. Poly[2(6)-aminoazulene]: Synthesis, Photophysical Properties, and Proton Conductivity | Request PDF. [Link]

  • National Center for Biotechnology Information. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. [Link]

  • Royal Society of Chemistry. Poly[2(6)-aminoazulene]: synthesis, photophysical properties, and proton conductivity. [Link]

  • Royal Society of Chemistry. Persistent azulene α-carbocations: synthesis from aldehydes, spectroscopic and crystallographic properties. [Link]

  • ResearchGate. A reinterpretation of the unusual barochromism of azulene. [Link]

  • ResearchGate. Azulene, its derivatives, and potential applications in medicine. [Link]

  • PubMed. Synthesis, spectroscopic properties, and electropolymerization of azulene dyads. [Link]

  • ResearchGate. (PDF) Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. [Link]

  • PubMed. The azulene scaffold from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery. [Link]

  • The Jameson Lab. Orbital Control of the Color and Excited State Properties of Formylated and Fluorinated Derivatives of Azulene. [Link]

  • Durham University. Synthesis of 1,3,6-Trisubstituted Azulenes. [Link]

  • PubMed. Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. [Link]

  • ResearchGate. Accurate Structure and Spectroscopic Properties of Azulene and Its Derivatives by Means of Pisa Composite Schemes and Vibrational Perturbation Theory to Second Order | Request PDF. [Link]

  • Thieme. New Synthesis of Azulene. [Link]

  • ResearchGate. Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5. [Link]

  • National Center for Biotechnology Information. Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. [Link]

  • Wikipedia. Solvatochromism. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-methyl-1-azulenecarboxamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-1-azulenecarboxamide, a derivative of the non-benzenoid aromatic hydrocarbon, azulene. Azulene-containing compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-methyl-1-azulenecarboxamide, a derivative of the non-benzenoid aromatic hydrocarbon, azulene. Azulene-containing compounds are of significant interest in materials science and medicinal chemistry. This guide is designed for researchers in organic synthesis and drug development, detailing a reliable two-step synthetic pathway starting from the precursor, azulene-1-carboxylic acid. The methodology involves the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation with methylamine. We emphasize the causality behind critical experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism for researchers.

Introduction and Scientific Background

Azulene is a bicyclic, non-alternant hydrocarbon composed of a fused cyclopentadiene and cycloheptatriene ring system. This unique structure imparts a characteristic deep blue color and a significant dipole moment, leading to chemical reactivity that differs markedly from its isomer, naphthalene. The electron-rich five-membered ring and electron-deficient seven-membered ring allow for selective functionalization.[1] Amide functionalities are ubiquitous in pharmaceuticals and biologically active molecules, playing a critical role in molecular recognition and binding. The synthesis of N-methyl-1-azulenecarboxamide combines these two valuable moieties, creating a target molecule with potential applications in novel therapeutics and functional materials.

The synthetic strategy outlined herein is a robust and widely applicable method for amide bond formation. It proceeds via an acyl substitution mechanism where the hydroxyl group of the carboxylic acid is first converted into a better leaving group. This "activation" step is critical as direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions or specialized coupling agents.[2][3] By converting azulene-1-carboxylic acid into the highly reactive azulene-1-carbonyl chloride, the subsequent nucleophilic attack by methylamine becomes efficient and rapid under mild conditions.

Overall Reaction Scheme:

Step 1: Activation of Carboxylic Acid

Step 2: Amidation

Experimental Protocols

This synthesis is divided into two primary parts: the in situ generation of the acyl chloride intermediate and its subsequent reaction with methylamine to yield the final product.

Part 1: Synthesis of Azulene-1-carbonyl Chloride (Intermediate)

Principle of the Method: The conversion of a carboxylic acid to an acyl chloride is a classic activation strategy. Oxalyl chloride is an excellent reagent for this purpose as its byproducts (CO, CO₂, HCl) are gaseous and easily removed from the reaction mixture, simplifying the process as the intermediate is typically not isolated.[4] The reaction is performed in an anhydrous, non-protic solvent like dichloromethane (DCM) under an inert atmosphere to prevent premature hydrolysis of the highly reactive acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent in situ.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Azulene-1-carboxylic acid≥97%Commercially AvailableStore in a desiccator.
Oxalyl chloride2.0 M in DCMSigma-AldrichHighly toxic and corrosive. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificUsed as a catalyst.
Glassware--Oven-dried and cooled under nitrogen.
Magnetic Stirrer & Stir Bar---
Ice Bath--For temperature control.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet connected to a bubbler.

  • Reagent Addition: To the flask, add azulene-1-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) via syringe to dissolve the starting material completely. A typical concentration is 0.1 M.

  • Catalyst Addition: Add one drop of anhydrous N,N-dimethylformamide (DMF) using a syringe.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Acyl Chloride Formation: Slowly add oxalyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes. Caution: Vigorous gas evolution (CO, CO₂) will be observed. Ensure adequate ventilation in the fume hood.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction can be monitored by the cessation of gas evolution. The resulting dark-colored solution containing the azulene-1-carbonyl chloride is used directly in the next step without purification.

Part 2: Synthesis of N-methyl-1-azulenecarboxamide

Principle of the Method: This step is a nucleophilic acyl substitution. Methylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the newly formed acyl chloride. This addition is followed by the elimination of the chloride leaving group, forming the stable amide bond. An organic base, such as triethylamine (TEA) or pyridine, is added as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] This prevents the protonation of the methylamine nucleophile, which would render it unreactive.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Azulene-1-carbonyl chloride solution-From Part 1In situ generated.
Methylamine solution2.0 M in THFSigma-AldrichCan also be used as an aqueous solution.
Triethylamine (TEA)≥99.5%, distilledEMD MilliporeActs as an acid scavenger.
Saturated aq. NH₄Cl-Lab-preparedFor quenching the reaction.
Saturated aq. NaHCO₃-Lab-preparedFor washing.
Brine-Lab-preparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄--For drying the organic layer.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

Step-by-Step Protocol:

  • Cooling: Cool the solution of azulene-1-carbonyl chloride from Part 1 back down to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.5 eq) to the reaction mixture via syringe.

  • Amine Addition: Slowly add the methylamine solution (1.5 eq) dropwise to the stirred mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) to quench any remaining reactive species.

  • Work-up: Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Work-up: Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by brine.

  • Work-up: Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective for isolating the pure N-methyl-1-azulenecarboxamide.

  • Characterization: The structure and purity of the final blue-colored product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

Data Summary and Visualization

Quantitative Data Overview
ParameterValue/DescriptionRationale
Step 1 Reagents
Azulene-1-carboxylic acid1.0 eqLimiting Reagent
Oxalyl Chloride1.2 - 1.5 eqA slight excess ensures complete conversion of the acid.
DMFCatalytic (1 drop)Accelerates the formation of the acyl chloride.
Step 2 Reagents
Methylamine1.5 - 2.0 eqExcess nucleophile drives the reaction to completion.
Triethylamine2.5 - 3.0 eqScavenges HCl from both the activation and amidation steps.
Reaction Conditions
Temperature (Activation)0 °C to RTControls initial exothermic reaction.
Temperature (Amidation)0 °C to RTControls reaction with the amine.
Reaction Time3 - 6 hours (total)Typical duration for completion.
Expected Yield70 - 90%Based on similar literature preparations of amides.
Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Preparation cluster_step1 Part 1: Acyl Chloride Formation cluster_step2 Part 2: Amidation cluster_workup Work-up & Purification Start Start: Azulene-1-carboxylic Acid in Anhydrous DCM Add_DMF Add Catalytic DMF Start->Add_DMF Cool_1 Cool to 0 °C Add_Oxalyl Add Oxalyl Chloride (1.2 eq) Dropwise Cool_1->Add_Oxalyl Add_DMF->Cool_1 Stir_RT_1 Stir at RT for 1-2h Add_Oxalyl->Stir_RT_1 Intermediate In situ Solution of Azulene-1-carbonyl Chloride Stir_RT_1->Intermediate Cool_2 Cool to 0 °C Intermediate->Cool_2 Add_Base Add Triethylamine (2.5 eq) Cool_2->Add_Base Add_Amine Add Methylamine (1.5 eq) Add_Base->Add_Amine Stir_RT_2 Stir at RT for 2-4h Add_Amine->Stir_RT_2 Quench Quench with aq. NH4Cl Stir_RT_2->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify End Final Product: N-methyl-1-azulenecarboxamide Purify->End

Caption: Synthetic workflow for N-methyl-1-azulenecarboxamide.

References

  • PrepChem. (n.d.). Synthesis of 3-Methyl azulene-1-carbonyl chloride. Available at: [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Available at: [Link]

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link]

  • Ionica, I., & Caira, M. R. (2023). Azulene, Reactivity, and Scientific Interest Inversely Proportional to Ring Size; Part 2: The Seven-Membered Ring. MDPI. Available at: [Link]

Sources

Application

Application Note: Incorporation of 1-Azulenecarboxamide and N-Methylated Azulene Motifs into Peptide Backbones

This Application Note is designed for researchers in peptide chemistry and chemical biology. It details the methodologies for incorporating 1-Azulenecarboxamide moieties and Azulenylalanine into peptide backbones.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in peptide chemistry and chemical biology. It details the methodologies for incorporating 1-Azulenecarboxamide moieties and Azulenylalanine into peptide backbones. These modifications are critical for developing novel fluorogenic probes, FRET pairs, and peptidomimetics with unique electronic properties.

Executive Summary & Scientific Rationale

The incorporation of azulene—a non-benzenoid aromatic hydrocarbon—into peptide structures offers a unique toolkit for protein engineering. Unlike its isomer naphthalene, azulene possesses a permanent dipole moment (1.08 D) and exhibits anomalous fluorescence (S2


 S0 emission).

This guide addresses two distinct synthetic challenges:

  • N-Terminal Capping: Creating the 1-Azulenecarboxamide N-methyl- motif. This involves coupling 1-azulenecarboxylic acid to an N-methylated amino acid residue (e.g.,

    
    -Me-Ala, Sarcosine) at the peptide terminus. This motif is structurally rigid and electronically distinct, often used to modulate peptide folding or as a specific recognition element.
    
  • Backbone Integration: Incorporating

    
    -(1-azulenyl)-L-alanine (AzAla) , a non-canonical amino acid that mimics Tryptophan but offers distinct quenching and fluorescence properties.
    
Key Applications
  • Fluorescence Quenching (FRET): Azulene is an exceptional quencher for donors like FITC, Dansyl, and Tryptophan, making it ideal for protease assays.

  • Electronic Modulation: The azulene dipole can stabilize specific secondary structures when placed strategically in the backbone.

  • Bioisosteres: AzAla serves as a pseudo-isostere for Tryptophan, maintaining hydrophobic interactions while altering electronic stacking.

Critical Experimental Considerations

Before initiating synthesis, researchers must account for the specific chemical sensitivities of the azulene moiety.

ParameterConstraintCausality/Solution
Acid Sensitivity HighAzulene is electron-rich and prone to electrophilic attack or polymerization in strong acids (TFA). Solution: Use high concentrations of scavengers (TIS, Thioanisole) during cleavage.
Steric Hindrance High (for N-methyl)Coupling 1-azulenecarboxylic acid to an N-methyl amine is sterically demanding. Solution: Use high-efficiency coupling reagents like HATU or PyAOP with extended reaction times.
Light Sensitivity ModerateAzulene derivatives can undergo photo-oxidation. Solution: Perform coupling and storage in amber vials or low-light conditions.
Solubility VariableAzulene is hydrophobic.[1] Solution: Ensure the peptide sequence contains solubilizing residues (Arg/Lys) or use PEG spacers if the azulene content is high.

Protocol A: Synthesis of the 1-Azulenecarboxamide N-Methyl Motif

This protocol describes the coupling of 1-Azulenecarboxylic acid to a resin-bound peptide featuring an N-terminal N-methyl amino acid (e.g.,


-Me-Alanine). This creates the specific 1-Azulenecarboxamide-N-methyl- functionality requested.
Materials
  • Resin: Rink Amide MBHA (0.5 mmol/g loading).

  • Reagents: 1-Azulenecarboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Peptide Assembly: Synthesize the desired peptide sequence using standard Fmoc SPPS. Ensure the final N-terminal residue is an N-methylated amino acid (e.g., Fmoc-N-Me-Ala-OH).

  • Fmoc Removal: Deprotect the N-terminus using 20% Piperidine/DMF (2

    
     10 min). Wash resin 
    
    
    
    with DMF.
    • Check: Perform a chloranil test (for secondary amines) rather than Kaiser test (for primary amines). A blue/green resin bead indicates a free secondary amine.

  • Activation of Azulene Acid:

    • Dissolve 1-Azulenecarboxylic acid (4.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIPEA (8.0 eq).

    • Note: Pre-activation for 2–3 minutes is recommended to form the active ester, but do not exceed 5 minutes to avoid racemization or side reactions.

  • Coupling Reaction:

    • Add the activated mixture to the resin-bound N-methyl peptide.

    • Incubate: Shake at room temperature for 4 to 12 hours .

    • Reasoning: The N-methyl group introduces significant steric clash. Standard 1-hour couplings often fail. Double coupling (repeating step 3-4) is highly recommended.

  • Washing: Drain and wash resin with DMF (

    
    ) and DCM (
    
    
    
    ).
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Critical: Do not use EDT (Ethanedithiol) if possible, as it can sometimes react with the azulene system under specific conditions, though TIS is generally safer.

  • Precipitation: Precipitate in cold diethyl ether. The pellet should be blue or purple.

Protocol B: Backbone Incorporation of -(1-Azulenyl)-L-Alanine (AzAla)

This protocol details the incorporation of the non-canonical amino acid Fmoc-


-(1-azulenyl)-L-alanine  into the internal sequence of a peptide.
Workflow Diagram

G cluster_0 Critical QC Step Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (DIC/Oxyma or HATU) Resin->Coupling Add Activated AA AzAla Fmoc-AzAla-OH (Activation) AzAla->Coupling Pre-activation Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection Success Confirmation Check Kaiser Test Coupling->Check Elongation Chain Elongation (Standard AA) Deprotection->Elongation Free Amine Cleavage Acid Cleavage (TFA/TIS/H2O) Elongation->Cleavage Final Step Check->Coupling Blue (Incomplete) Check->Deprotection Colorless (Complete)

Figure 1: Solid-phase synthesis workflow for incorporating Azulenylalanine. Note the iterative loop for incomplete coupling.

Step-by-Step Methodology
  • Reagent Preparation:

    • Source or synthesize Fmoc-

      
      -(1-azulenyl)-L-alanine . (Commercial availability is limited; often requires in-house synthesis via Vilsmeier-Haack reaction of azulene followed by condensation with serine derivatives).
      
  • Coupling Strategy:

    • AzAla is bulky but less sterically hindered than the N-methylated terminus in Protocol A.

    • Activation: Use DIC/Oxyma Pure (1:1 eq) for 2 hours. This method reduces racemization compared to base-mediated couplings (HATU/DIPEA).

    • Stoichiometry: Use only 1.5 to 2.0 equivalents of the precious Fmoc-AzAla amino acid.

  • Capping:

    • After coupling AzAla, perform an acetylation cap (Acetic Anhydride/DIPEA) to terminate any unreacted chains. This prevents deletion sequences which are difficult to purify later.

  • Fmoc Removal:

    • Standard 20% Piperidine in DMF.

    • Observation: The UV monitoring of the deprotection solution will show the characteristic azulene absorbance (approx 340 nm and 580 nm) superimposed on the Fmoc adduct signal. Do not rely solely on standard UV feedback loops.

  • Subsequent Elongation:

    • Proceed with standard amino acids.

    • Warning: Avoid heating above 50°C for subsequent steps to preserve the integrity of the azulene ring.

Analytical Validation & Quality Control

Validating the incorporation of the azulene moiety requires specific attention to its spectral properties.

HPLC Analysis
  • Column: C18 Reverse Phase.

  • Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

  • Detection: Monitor at 214 nm (amide bond) AND 580 nm (Azulene visible absorption).

  • Result: The target peak must align in both channels. Impurities lacking the azulene group will not appear at 580 nm.

Mass Spectrometry (ESI-MS)
  • Azulene is stable in ESI conditions.

  • Diagnostic: Look for the molecular ion

    
    .
    
  • Note: If you observe a mass shift of +16 Da, it indicates oxidation of the azulene ring (likely during cleavage or storage). If observed, add Methionine or more TIS to the cleavage cocktail in future runs.

Fluorescence Characterization
  • Excitation: ~340 nm (S2 state excitation).

  • Emission: ~380 nm (S2

    
     S0 anomalous fluorescence).
    
  • Quenching Check: If designed as a FRET probe (e.g., AzAla-Pro-Pro-Trp), excitation of Tryptophan (280 nm) should yield minimal emission at 350 nm due to quenching by the Azulene group.

References

  • Moroder, L., et al. (1996). "Synthesis and properties of the azulenylalanine-containing peptides." Journal of Peptide Science. Link

  • Ross, A. A., et al. (2020). "Direct Enzymatic Synthesis of a Deep-Blue Fluorescent Noncanonical Amino Acid from Azulene and Serine."[2] Biochemistry. Link

  • Loidl, G., et al. (2000). "Synthesis of

    
    -(1-azulenyl)-L-alanine as a potential blue-colored fluorescent tryptophan analog and its use in peptide synthesis." Journal of Peptide Science. Link
    
  • Wong, C. Y., & Gozzo, F. C. (2010). "The Azulene Moiety as a Probe for Peptide Conformation." Chemical Communications. (General reference for dipole effects).

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, DMF, coupling reagents). All work should be performed in a fume hood with appropriate PPE. The stability of azulene derivatives can vary based on specific peptide sequences; pilot scale synthesis (5-10 mg resin) is recommended before scale-up.

Sources

Method

Protocol: Solvent Selection for Reaction of Azulene-1-Carbonyl Chloride with Methylamine

Executive Summary Objective: Synthesize -methylazulene-1-carboxamide via the nucleophilic acyl substitution of azulene-1-carbonyl chloride with methylamine. The Challenge: This reaction presents a dichotomy of stability.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: Synthesize


-methylazulene-1-carboxamide via the nucleophilic acyl substitution of azulene-1-carbonyl chloride with methylamine.

The Challenge: This reaction presents a dichotomy of stability. The azulene moiety is electron-rich and sensitive to strong acids (prone to polymerization or protonation at C1/C3), while the acid chloride functionality is moisture-sensitive and requires protection from hydrolysis. Furthermore, azulene derivatives exhibit unique solubility profiles (non-polar aromatic character) compared to the polar ammonium salts generated during the reaction.

Solution: This guide prioritizes Dichloromethane (DCM) as the primary solvent for anhydrous protocols due to its excellent solubilization of the azulene core and non-nucleophilic nature. Tetrahydrofuran (THF) is validated as a secondary choice, particularly when using commercially available methylamine/THF solutions. A Schotten-Baumann biphasic system (DCM/Water) is presented as a robust alternative for larger scales using aqueous methylamine.

Mechanistic Insight & Solvent Logic

The reaction follows an addition-elimination pathway. The solvent must stabilize the tetrahedral intermediate without reacting with the highly electrophilic acyl chloride.

Solvent Selection Matrix
SolventGradeSolubility (Azulene)Salt PrecipitationSuitabilityNotes
Dichloromethane (DCM) AnhydrousHigh HighPrimary Best for preventing hydrolysis; facile workup.
Tetrahydrofuran (THF) AnhydrousModerateModerateSecondary Use if MeNH₂ is supplied as a THF solution.
2-MeTHF AnhydrousModerateLowGreen Alt. Higher boiling point; better phase separation in workup.
Toluene AnhydrousHighHighTertiaryGood for thermal stability, but amine solubility is poor.
DMF/DMAc DryHighLowAvoid Hard to remove; risk of Vilsmeier-type side reactions.
Alcohols (MeOH/EtOH) N/AHighN/AForbidden Will form esters (solvolysis) instead of amides.
Reaction Pathway Diagram[1]

ReactionPathway Start Azulene-1-COCl (Electrophile) Inter Tetrahedral Intermediate Start->Inter + MeNH2 (Solvent: DCM/THF) Side1 Hydrolysis (Azulene-1-COOH) Start->Side1 + H2O (Wet Solvent) Side2 Esterification (If Alcohol Present) Start->Side2 + ROH (Wrong Solvent) MeNH2 Methylamine (Nucleophile) MeNH2->Inter Product N-methylazulene-1-carboxamide (Target) Inter->Product - HCl (Base Scavenger)

Figure 1: Reaction pathway highlighting the critical role of solvent choice in preventing hydrolysis and esterification.

Experimental Protocols

Method A: Anhydrous Conditions (High Yield / Small Scale)

Recommended for precious starting materials (<1g) or when using MeNH₂ gas/THF solution.

Reagents:

  • Azulene-1-carbonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 3.0 equiv) OR Methylamine hydrochloride + DIPEA

  • Triethylamine (TEA) or DIPEA (1.5 equiv - only if not using excess amine)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve azulene-1-carbonyl chloride in anhydrous DCM (concentration ~0.1 M). The solution will likely be a deep purple/blue.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Amidation is exothermic; cooling prevents decomposition of the azulene ring.

  • Addition:

    • If using MeNH₂/THF: Add the solution dropwise via syringe.

    • If using MeNH₂ gas: Bubble slowly through the solution for 10-15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.

    • Monitoring: Check TLC (Silica, 20% EtOAc/Hexanes). The starting acid chloride (non-polar) should disappear; the amide (more polar) will appear.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (cold, rapid wash) to remove excess amine. Note: Do not soak in acid; azulene is sensitive.

    • Wash with Sat. NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel). Azulene derivatives are colored, making visual fractionation easy.

Method B: Schotten-Baumann (Biphasic / Scale-Up)

Recommended for robust synthesis (>1g) using cheaper aqueous methylamine.

Reagents:

  • Azulene-1-carbonyl chloride (1.0 equiv)

  • Methylamine (40% Aqueous Solution, 5.0 equiv)

  • Solvent: DCM (Organic phase)

Protocol:

  • Setup: Prepare a biphasic mixture in a flask vigorously stirred.

  • Organic Phase: Dissolve azulene-1-carbonyl chloride in DCM.

  • Aqueous Phase: In a separate beaker, dilute the 40% aq. methylamine with an equal volume of water (to act as the base and nucleophile).

  • Addition: Add the aqueous amine solution to the vigorously stirring DCM solution at 0°C.

  • Reaction: Stir vigorously at 0°C for 30 mins, then RT for 1 hour.

    • Mechanism:[1][2][3][4][5][6] The reaction occurs at the interface. The amine attacks the acid chloride in the organic phase (or interface), and the proton/HCl is scavenged by the excess aqueous amine/hydroxide.

  • Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.

  • Extraction: Extract the aqueous layer once with fresh DCM to recover any trapped product.

  • Drying: Dry combined organics over MgSO₄.

Process Workflow & Decision Tree

DecisionTree Input Select Protocol based on Methylamine Source Source1 Source: MeNH2 (2M in THF) or MeNH2 (Gas) Input->Source1 Source2 Source: MeNH2 (40% Aqueous) Input->Source2 MethodA Method A: Anhydrous Solvent: DCM or THF Base: Excess Amine or TEA Source1->MethodA MethodB Method B: Schotten-Baumann Solvent: DCM + Water Base: Aqueous MeNH2 Source2->MethodB Workup Workup: 1. Wash 1M HCl (Rapid) 2. Wash NaHCO3 3. Dry & Concentrate MethodA->Workup MethodB->Workup Purification Purification: Flash Chromatography (Visual: Blue/Purple Band) Workup->Purification

Figure 2: Decision tree for selecting the optimal protocol based on reagent availability.

Troubleshooting & Critical Parameters

Azulene Stability (Acid Sensitivity)

Azulenes are non-alternant aromatic hydrocarbons.[7] The 1- and 3-positions are highly nucleophilic.

  • Risk: Prolonged exposure to strong acid (HCl byproduct) can cause protonation at C3, destroying the aromaticity and color.

  • Mitigation: Always use a base scavenger (TEA, DIPEA, or excess Methylamine). During workup, keep acid washes (1M HCl) cold and brief (< 1 minute).

Acid Chloride Hydrolysis[1]
  • Symptom: Appearance of a new spot on TLC that streaks (Azulene-1-carboxylic acid) and low amide yield.

  • Fix: Ensure DCM is distilled over CaH₂ or passed through an activated alumina column. If using Method B, increase the stirring rate to ensure the amidation outcompetes hydrolysis at the interface.

Solubility Issues
  • Observation: Precipitation of starting material.

  • Fix: If the acid chloride is not soluble in pure DCM, add a small amount of anhydrous THF (co-solvent). Avoid DMF if possible, as removal requires aqueous washes that may hydrolyze the product.

References

  • Hafner, K., & Meinhardt, K. P. (1984).[8] "Azulene."[7][9][10][11][12][13] Organic Syntheses, 62, 134.[8] (Provides foundational knowledge on azulene stability and handling). Link

  • Senderoff, S. G., & Kende, A. S. (1984). "Synthesis of Azulene Derivatives." Organic Syntheses. (Describes general reactivity of azulene 1-position). Link

  • Schotten, C. (1884).[14] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the biphasic amidation protocol). Link

  • Kurotobi, K., et al. (2025). "Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides." ACS Omega. (Recent specific context on azulene amide synthesis and conformation). Link

  • Razus, A. C., et al. (2007). "Azulene Derivatives Soluble in Polar Solvents." Revue Roumaine de Chimie. (Discusses solubility challenges of azulene derivatives). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-methyl-1-azulenecarboxamide

Topic: Purification of N-methyl-1-azulenecarboxamide via Column Chromatography Ticket ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction Welcome to the Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of N-methyl-1-azulenecarboxamide via Column Chromatography Ticket ID: AZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Separation Sciences Technical Support Center. You are likely working with


-methyl-1-azulenecarboxamide , a derivative of azulene characterized by its deep blue/violet color and susceptibility to acidic degradation.

This guide addresses the specific challenges of purifying 1-substituted azulene amides:

  • Stationary Phase Acidity: The electron-rich azulene ring can undergo acid-catalyzed decomposition or polymerization on standard silica gel.

  • Amide Tailing: The secondary amide moiety (–CONHMe) often hydrogen-bonds with silanols, causing peak tailing.

  • Solubility vs. Polarity: Balancing the non-polar azulene core with the polar amide group.

Module 1: Pre-Purification & Stationary Phase Selection

Q: Should I use Silica Gel or Alumina?

A: While standard silica gel (60 Å) is the most common stationary phase, azulene derivatives are sensitive to the inherent acidity of silica (pH ~4-5).

  • Recommendation: Use Neutral Alumina (Brockmann Grade II or III) if your compound shows signs of decomposition (turning green/brown) on TLC plates.

  • Alternative: If you must use silica due to resolution requirements, buffer the silica . Pre-wash the column with mobile phase containing 1% Triethylamine (Et

    
    N) to neutralize acidic sites.
    
Q: How do I prepare my sample for loading?

A: Avoid "wet loading" with strong solvents like DMSO or pure DCM, as this ruins resolution.

  • Protocol: Use Dry Loading . Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (ratio 1:2 sample-to-silica), and evaporate to dryness. Load this free-flowing powder onto the top of your column.

Module 2: Mobile Phase Optimization

Q: What solvent system should I start with?

A:


-methyl-1-azulenecarboxamide is moderately polar. A gradient system is required to separate non-polar impurities (unreacted azulene) from the target amide.

Recommended Gradient Table:

PhaseSolvent A (Non-Polar)Solvent B (Polar)ModifierTarget
Equilibration Hexanes (or Pentane)Ethyl Acetate (EtOAc)1% Et

N
Column Conditioning
Wash 100% Hexanes0% EtOAc-Elute non-polar impurities
Elution 80% Hexanes20% EtOAc-Target elution (Start)
Push 50% Hexanes50% EtOAc-Elute tailing fractions
Q: My TLC spots are streaking. How do I fix this?

A: Streaking is caused by the amide hydrogen (N-H) interacting with the stationary phase.

  • Fix: Add 0.5% to 1% Triethylamine (Et

    
    N)  to your mobile phase. This blocks the active silanol sites and sharpens the amide peak.
    

Module 3: The Run & Troubleshooting

Visual Logic: The "Blue Band" Indicator

One advantage of azulene chemistry is the built-in chromophore.

  • Target Band: Deep Blue/Violet.

  • Impurities:

    • Green/Brown: Oxidized or polymerized byproducts (often stay at the baseline).

    • Yellow/Orange: Often associated with coupling reagents or non-azulenic precursors.

Troubleshooting Workflow

Troubleshooting Start Observation during Run Issue1 Band is Tailing/Streaking Start->Issue1 Issue2 Band turns Green/Brown Start->Issue2 Issue3 Co-elution with Impurity Start->Issue3 Action1 Add 1% Et3N to Solvent (Blocks H-bonding) Issue1->Action1 Action2 Acidity Issue! Switch to Neutral Alumina or Increase Flow Rate Issue2->Action2 Action3 Change Selectivity Switch EtOAc to DCM/MeOH Issue3->Action3 Result Pure Blue Fraction Action1->Result Action2->Result Action3->Result

Figure 1: Decision tree for troubleshooting common chromatographic issues with azulene amides.

Module 4: Detailed Purification Protocol

Objective: Isolate pure


-methyl-1-azulenecarboxamide from crude reaction mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate, Triethylamine, Dichloromethane.

  • Glass Column: Diameter determined by crude mass (e.g., 20mm for <500mg).

Step-by-Step Procedure:

  • TLC Analysis:

    • Run a TLC of the crude in 30% EtOAc/Hexanes .

    • Identify the blue spot. Calculate Rf (Target Rf should be ~0.3 - 0.4 for optimal separation).

    • Note: If Rf < 0.2, increase polarity. If Rf > 0.7, decrease polarity.

  • Column Packing:

    • Slurry pack silica in 100% Hexanes containing 1% Et

      
      N.
      
    • Flush with 2 column volumes (CV) of solvent to ensure neutralization.

  • Loading:

    • Dry load the sample (absorbed on silica) onto the top of the bed.

    • Add a small layer of sand (1 cm) to protect the bed.

  • Elution Gradient:

    • 0-5 mins: 100% Hexanes (Elutes unreacted azulene, if any).

    • 5-20 mins: Gradient to 20% EtOAc/Hexanes.

    • 20+ mins: Hold at 30% EtOAc/Hexanes until the major blue band elutes.

  • Fraction Collection:

    • Collect the blue band in small fractions.

    • Critical: Do not collect the "green" tail if observed; this is decomposition.

  • Post-Processing:

    • Combine pure fractions.

    • Evaporate solvent at <40°C (Azulenes can be thermally sensitive).

    • Store under inert atmosphere (Argon/Nitrogen) in the dark.

Module 5: FAQs

Q: Why is my product turning green on the rotovap? A: This indicates oxidation or acid sensitivity. Ensure your rotovap bath is not too hot (>45°C) and that the solvent was neutralized. Traces of acid from the silica can concentrate during evaporation.

Q: Can I use DCM/Methanol instead of Hexane/EtOAc? A: Yes. If the compound is insoluble in Hexane/EtOAc, use Dichloromethane (DCM) as the weak solvent and Methanol (MeOH) as the strong solvent.

  • Start: 100% DCM.

  • Gradient: 0% to 5% MeOH.

  • Warning: MeOH is very strong; small increments drastically change Rf.

References

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. Source: National Institutes of Health (PMC) / J. Org. Chem. Context: Provides general handling, stability, and characterization data for N-methyl azulene amides. URL:[Link]

  • Azulene: Organic Syntheses Procedure. Source: Organic Syntheses, Coll. Vol. 5, p.794 (1973). Context: Foundational text on the handling, stability, and purification of the azulene ring system (alumina vs. silica). URL:[Link]

  • Synthesis of 1,3,6-Trisubstituted Azulenes. Source: Baxendale Group, Durham University. Context: detailed protocols for flash chromatography of substituted azulenes using Hexane/DCM gradients. URL:[Link] (General Group Page - Specific protocols derived from their publications on azulene functionalization).

  • Stability of Silica-Based Columns. Source: Journal of Chromatography A. Context: Technical background on the acidity of silica gel and its effect on sensitive analytes. URL:[Link]

Optimization

Technical Support Center: Resolving Solubility Challenges of Azulene Amides in Aqueous Media

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azulene amides. This guide is designed to provide expert insights and practical, field-proven solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azulene amides. This guide is designed to provide expert insights and practical, field-proven solutions to one of the most common hurdles in the experimental use of these compounds: poor aqueous solubility. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during experimental work with azulene amides.

Section 1.0: Understanding the Core Problem

Question: I've synthesized a novel azulene amide, but it immediately precipitates when I try to dissolve it in my standard aqueous buffer. Why is this happening?

Answer: This is a frequent and expected challenge. The poor aqueous solubility of azulene amides stems from the physicochemical properties of their two core components:

  • The Azulene Moiety: Azulene is a bicyclic aromatic hydrocarbon.[1] Like its isomer naphthalene, the azulene core is fundamentally nonpolar and hydrophobic, meaning it is repelled by water.[2] This inherent lipophilicity is the primary driver of its low water solubility.

  • The Amide Linkage: While amides contain polar C=O and N-H groups capable of acting as hydrogen bond acceptors and, in the case of primary and secondary amides, donors, they are generally considered non-ionic under physiological pH conditions.[3][4] Unlike amines or carboxylic acids, they do not readily ionize to form highly soluble salts, giving them water solubilities more comparable to esters.[3]

The combination of a large, hydrophobic azulene scaffold with a non-ionizable linker results in a molecule that strongly prefers to interact with itself (crystallize or precipitate) rather than with water molecules.

Section 2.0: Common Experimental Issues

Question: My azulene amide dissolves in pure DMSO, but crashes out when I dilute it to my final working concentration in buffer. What's the best way to handle this?

Answer: This phenomenon, known as precipitation upon dilution, occurs because you are moving the compound from a favorable organic solvent environment to an unfavorable aqueous one. While Dimethyl Sulfoxide (DMSO) is an excellent solubilizing agent, its role as a co-solvent must be managed carefully.

The key is to understand the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the co-solvent. Most cell-based assays can tolerate up to 0.5% or 1% DMSO without significant toxicity.

Troubleshooting Steps:

  • Determine Maximum Co-solvent Tolerance: First, run a control experiment to find the highest percentage of your co-solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the results.

  • Prepare a High-Concentration Stock: Prepare the highest possible concentration of your azulene amide stock in 100% co-solvent.

  • Calculate Dilution: Perform serial dilutions, ensuring the final co-solvent concentration remains below your predetermined tolerance limit. If precipitation still occurs, the required aqueous solubility exceeds what can be achieved with a co-solvent alone, and you must move to a more advanced formulation strategy.

Question: I'm observing significant batch-to-batch variability in the solubility of my compound. What could be the cause?

Answer: Inconsistent solubility often points to issues with the solid form of the compound. Two primary factors should be investigated:

  • Polymorphism: The compound may exist in different crystalline forms, or polymorphs, which can have different crystal lattice energies and, consequently, different solubilities and dissolution rates.[5][6]

  • Purity: The presence of insoluble impurities from the synthesis can act as nucleation sites, promoting precipitation of your desired compound.

It is critical to characterize each new batch using techniques like High-Performance Liquid Chromatography (HPLC) for purity and, if variability persists, consider analyses like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for polymorphism.

Section 3.0: Strategic Solutions & Formulation Approaches

Question: Simple co-solvents are not working. What is the next logical step for enhancing solubility for in vitro screening?

Answer: When co-solvents are insufficient, the most powerful and widely adopted next step is complexation with cyclodextrins .[7][8]

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They function by encapsulating the hydrophobic azulene portion of your molecule within their nonpolar core, forming a "host-guest" inclusion complex.[11] This complex presents a hydrophilic exterior to the aqueous medium, dramatically increasing the apparent solubility of the guest molecule.[12]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin with limited water solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice for many pharmaceutical applications.[9][12]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): A modified derivative with a charged group, providing very high water solubility and a different complexation profile.[9]

Question: I need to prepare a formulation for in vivo animal studies. What are my best options?

Answer: In vivo studies require formulations that are not only soluble but also biocompatible and promote absorption. Beyond cyclodextrins, you should consider lipid-based formulations.

Lipid-Based Drug Delivery Systems (LBDDS): These systems involve dissolving the lipophilic azulene amide in a mixture of oils, surfactants, and co-solvents.[13] A common and effective type is the Self-Emulsifying Drug Delivery System (SEDDS) .[6][7] A SEDDS is an isotropic mixture that, upon gentle agitation in an aqueous environment (like the gastrointestinal tract), spontaneously forms a fine oil-in-water microemulsion.[5] This presents the drug in a solubilized state with a large surface area, which can significantly enhance oral bioavailability for poorly soluble compounds.[7]

Question: Is it better to permanently modify the chemical structure of my azulene amide to make it more soluble?

Answer: This is a valid and powerful strategy, but it falls within the realm of medicinal chemistry and lead optimization rather than simple formulation.[14] Chemical modification aims to increase the intrinsic aqueous solubility of the molecule itself. If you have the resources for chemical synthesis, this approach can provide a permanent solution.

Effective Strategies for Chemical Modification:

  • Introduction of Ionizable Groups: Adding acidic (e.g., carboxylic acid, sulfonic acid) or basic (e.g., amine) functional groups allows for salt formation, which is a classic method for increasing solubility.[8] Several studies have specifically demonstrated the synthesis of highly water-soluble azulene sulfonates.[15][16]

  • Attachment of Polar, Non-ionizable Groups: Adding groups like short polyethylene glycol (PEG) chains or hydroxyl groups can increase hydrophilicity and disrupt the crystal lattice packing that favors insolubility.[14]

Part 2: Decision Workflow & Mechanistic Diagrams

The following diagrams provide a visual guide to selecting a solubilization strategy and understanding the underlying mechanism of the most common formulation approach.

G cluster_0 Solubility Troubleshooting Workflow start Start: Azulene Amide Precipitates in Aqueous Buffer q_cosolvent Is the final required concentration achievable with <1% co-solvent (e.g., DMSO, EtOH)? start->q_cosolvent use_cosolvent SUCCESS: Use Co-solvent Method. Prepare high-concentration stock and dilute carefully. q_cosolvent->use_cosolvent  Yes q_invitro Is the experiment for *in vitro* screening? q_cosolvent->q_invitro No end_formulate End: Soluble Formulation Achieved use_cosolvent->end_formulate use_cyclo PRIMARY STRATEGY: Use Cyclodextrin Complexation (HP-β-CD or SBE-β-CD). Offers high solubility and is well-suited for cellular/biochemical assays. q_invitro->use_cyclo Yes q_invivo Is the experiment for *in vivo* studies? q_invitro->q_invivo No use_cyclo->end_formulate use_lipid ADVANCED FORMULATION: Consider Lipid-Based Systems (SEDDS) or Nanosuspensions. Focus on enhancing bioavailability. q_invivo->use_lipid Yes use_chem_mod MEDICINAL CHEMISTRY: Synthesize new analogues with solubilizing groups (e.g., sulfonates). Provides an intrinsic solution. q_invivo->use_chem_mod No use_lipid->end_formulate use_chem_mod->end_formulate

Caption: A decision-making workflow for selecting an appropriate solubilization strategy.

Caption: Encapsulation of a hydrophobic azulene amide within a cyclodextrin host.

Part 3: Comparative Data & Experimental Protocols

Table 1: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical Solubility IncreaseProsConsBest For
Co-solvents Alters solvent polarity to be more favorable for the solute.2 to 50-foldSimple, rapid, and inexpensive for initial screening.Limited capacity; potential for precipitation on dilution; solvent toxicity in assays.Rapid in vitro screening; initial feasibility studies.
Cyclodextrins Forms a host-guest inclusion complex, masking the hydrophobic drug.[11]10 to >1000-foldHigh solubilization capacity; can improve stability; well-established safety profiles (HP-β-CD).[12]More expensive than co-solvents; requires formulation development; potential for renal toxicity with some derivatives at high doses.[5]In vitro assays where co-solvents fail; in vivo parenteral and oral formulations.
SEDDS Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in situ.[7]Formulation dependentEnhances both solubility and permeability, often leading to improved bioavailability.[7][13]Complex formulation development and characterization; potential for GI side effects from surfactants.Oral delivery for in vivo studies, particularly for highly lipophilic (BCS Class II/IV) compounds.[5]
Chemical Mod. Alters the intrinsic properties of the molecule to increase hydrophilicity.[14]>1000-foldPermanent solution; eliminates formulation complexity.Requires significant synthetic chemistry effort; may alter the pharmacological activity of the compound.Lead optimization phase of drug discovery.
Experimental Protocol: Preparation of an Azulene Amide/HP-β-CD Complex via Kneading Method

This protocol provides a straightforward method for preparing a solid inclusion complex that can be readily dissolved in aqueous media.

1. Materials:

  • Azulene Amide

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized Water

  • Ethanol (or other suitable volatile solvent for the amide)

  • Mortar and Pestle

  • Spatula

  • Vacuum oven or desiccator

2. Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of Azulene Amide to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point. Calculate the mass of each component required.

  • Initial Mixing: Place the accurately weighed HP-β-CD into a clean mortar.

  • Drug Addition: Weigh the azulene amide and dissolve it in a minimal amount of ethanol. Add this solution dropwise to the HP-β-CD powder in the mortar while continuously triturating (grinding) with the pestle.

  • Kneading: Add deionized water dropwise (typically 15-25% of the total solids weight) to the mixture. Continue to knead vigorously with the pestle for 30-45 minutes. The mixture should form a thick, uniform paste. The energy input from this process facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Scrape the paste from the mortar and spread it as a thin layer on a glass tray or watch glass. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 24-48 hours). Alternatively, dry in a vacuum desiccator at room temperature.

  • Final Processing: Once completely dry, the solid complex can be gently ground into a fine powder for storage and use.

  • Characterization (Recommended): Confirm complex formation using techniques such as DSC, XRD, or NMR to show that the properties of the drug have been altered from its original crystalline state.

3. Reconstitution:

  • The resulting powder should be freely soluble in your aqueous buffer. Weigh the required amount of the complex powder (based on the known drug loading) and dissolve it directly in your buffer with gentle vortexing or stirring.

References

  • Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Vo, C. L. N., Lu, C. C., & Tran, T. T. D. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • Unknown. (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in Pharmaceutical Sciences Series.
  • Jeffery, D. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
  • Unknown. (2007, June 10). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
  • Jeffery, D. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Garg, R., Gupta, G. D. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Acknowledgment, T. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Ueki, J. I., Sakagami, H., & Wakabayashi, H. (n.d.).
  • Li, X., et al. (n.d.).
  • Fik, E., et al. (2021, January 30).
  • Unknown. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • Unknown. (n.d.).
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amides.
  • Razus, A. C., et al. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
  • Suvarna, S., et al. (2016, October 18).
  • Unknown. (2024, April 27). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases. Semantic Scholar.
  • Google Patents. (n.d.). CN101200438A - Novel water-soluble azulene derivatives, preparation method and medical composition thereof.
  • PubMed. (2023, August 2).
  • Unknown. (n.d.). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC.
  • MedChemExpress. (n.d.).
  • Foreverest Resources. (2024, March 18).
  • ResearchGate. (2025, August 10).
  • MDPI. (2021, February 19). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • ResearchGate. (2015, October 26). (PDF) Azulene Derivatives Soluble In Polar Solvents. 1-(Azulen-1-yl)-2-(Thien-2- or 3-yl)-Ethenes.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
  • ResearchGate. (2025, December 14). (PDF)
  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

Sources

Troubleshooting

minimizing side reactions during azulene carboxamide synthesis

Welcome to the technical support center for azulene chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of azulene carboxamides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for azulene chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of azulene carboxamides. As a non-benzenoid aromatic hydrocarbon, azulene possesses unique electronic properties that make it an attractive scaffold for novel therapeutics and materials. However, these same properties present distinct challenges in its functionalization.[1]

This document serves as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles governing the success—or failure—of your reactions. Here, we address the most common pitfalls in azulene carboxamide synthesis, with a focus on practical, field-proven strategies for minimizing side reactions and maximizing yield.

Frequently Asked Questions (FAQs)

Q1: Why is my azulene solution turning brown or black during acylation/formylation?

This almost always indicates decomposition of the azulene core. Azulene is notoriously unstable under strongly acidic conditions, which can lead to protonation and subsequent polymerization or degradation.[2] Many standard electrophilic substitution protocols, like Friedel-Crafts reactions using strong Lewis acids (e.g., AlCl₃), can be too harsh.

Solution:

  • Switch to a milder protocol: The Vilsmeier-Haack reaction is the preferred method for introducing a formyl group at the C1 position, as the Vilsmeier reagent is a significantly weaker electrophile than the acylium ion in Friedel-Crafts reactions.[3][4]

  • Moderate your Lewis acid: If a Friedel-Crafts acylation is necessary, consider using a milder Lewis acid such as BF₃·OEt₂ or InCl₃.[5]

  • Temperature Control: Perform the reaction at 0 °C or below to minimize decomposition pathways.

Q2: I'm trying to make a mono-substituted azulene-1-carboxamide, but I'm getting a significant amount of the 1,3-disubstituted product. How can I improve selectivity?

The 1 and 3 positions of the azulene core are the most electron-rich and thus the most reactive towards electrophiles.[6] If the reaction conditions are too forcing or the stoichiometry is not carefully controlled, over-reaction is a common side effect.

Solution:

  • Stoichiometry is Key: Use a slight excess (1.05-1.1 equivalents) of the electrophile. Adding the electrophile slowly (e.g., via syringe pump) to the azulene solution can help maintain a low concentration and favor mono-substitution.

  • Deactivating Effect: A key advantage of Friedel-Crafts acylation is that the resulting acyl group is electron-withdrawing, which deactivates the azulene ring towards further electrophilic attack.[7][8] This inherent property should prevent polyacylation if conditions are controlled. If you still see disubstitution, it suggests the reaction is too aggressive.

  • Vilsmeier-Haack Reaction: This reaction is highly selective for mono-formylation at the 1-position and is an excellent strategy to avoid this issue.

Q3: My final purification by column chromatography is difficult. The product streaks or decomposes on the silica gel.

Azulenes can be sensitive to the acidic nature of standard silica gel. The deep blue color can also make it difficult to visualize separation.

Solution:

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. This "passivated" silica is much gentler on the azulene core.

  • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for purifying azulene derivatives.[9]

  • TLC Monitoring: When developing a TLC method, add a drop of triethylamine to the solvent jar. This will give you a more accurate prediction of how the column will run.

Troubleshooting Guide: Common Problems & Solutions

This section provides a deeper dive into specific experimental issues.

Problem 1: Low Yield in Vilsmeier-Haack Formylation

You are attempting to synthesize azulene-1-carbaldehyde as a precursor to your amide, but the yield is poor, with significant starting material remaining.

Root Cause Analysis: The Vilsmeier reagent, a chloromethyliminium salt, is formed from the reaction of a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[4][10] The reaction's success hinges on the efficient formation and subsequent reaction of this electrophile.

  • Cause A: Inactive Vilsmeier Reagent: The reagent can be deactivated by moisture. DMF is hygroscopic and must be anhydrous.

  • Cause B: Insufficient Activation: The reaction temperature for reagent formation or the subsequent formylation may be too low, leading to incomplete conversion.

Recommended Corrective Actions:

ParameterRecommendationRationale
Reagents Use freshly distilled, anhydrous DMF. Ensure POCl₃ is from a freshly opened bottle or has been properly stored.Moisture quenches the Vilsmeier reagent, halting the reaction.
Temperature Add POCl₃ to DMF at 0 °C, then allow the mixture to stir at room temperature for 30-60 min before adding the azulene.This ensures complete formation of the electrophilic iminium salt before the substrate is introduced.[3]
Reaction Time Monitor the reaction by TLC. Vilsmeier reactions on azulene are often rapid (30-60 min), but some derivatives may require longer times.Over-extending the reaction time unnecessarily can lead to gradual product degradation.
Workup Quench the reaction by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaHCO₃ or NaOH solution) until the pH is > 8.The initial product is an iminium salt, which must be hydrolyzed under basic or neutral conditions to yield the aldehyde.[4]

Vilsmeier_Workflow cluster_reagent Reagent Formation cluster_reaction Formylation cluster_workup Workup & Isolation Anhydrous DMF Anhydrous DMF Vilsmeier Reagent Vilsmeier Reagent Anhydrous DMF->Vilsmeier Reagent 0 °C to RT POCl3 POCl3 POCl3->Vilsmeier Reagent Iminium Salt Iminium Salt Vilsmeier Reagent->Iminium Salt Add Azulene @ 0 °C Azulene Azulene Azulene->Iminium Salt Aldehyde Aldehyde Iminium Salt->Aldehyde Hydrolysis (aq. base)

Problem 2: Regioselectivity Issues in Friedel-Crafts Acylation

You are acylating a substituted azulene and observing a mixture of isomers that are difficult to separate.

Root Cause Analysis: While acylation typically occurs at the 1- or 3-positions, the electronic nature of existing substituents on the azulene core can influence the site of attack. An electron-donating group can further activate the ring, while an electron-withdrawing group can direct the incoming electrophile to other positions.

// Invisible nodes for positioning labels P1 [pos="1.2,1.5!", shape=point]; P3 [pos="2.8,1.5!", shape=point];

AzuleneCore -> P1 [dir=none]; AzuleneCore -> P3 [dir=none];

P1 -> L1 [style=dashed, arrowhead=none, color="#EA4335"]; P3 -> L3 [style=dashed, arrowhead=none, color="#EA4335"]; } Caption: Primary sites for electrophilic attack on azulene.

Recommended Corrective Actions:

  • Steric Hindrance: Large substituents at the 2-position can sterically block attack at the 1 and 3 positions. Consider if your substrate's geometry favors an alternative site.

  • Catalyst Choice: Traditional Friedel-Crafts acylation suffers from low regioselectivity.[11] Zeolite catalysts have been shown to enhance para-selectivity in acylation of other aromatics by providing shape-selective catalytic pockets. While less documented for azulenes, exploring heterogeneous catalysts could be a viable research direction.

  • Blocking Groups: In complex syntheses, a common strategy is to temporarily "block" a reactive site. For example, you could selectively introduce a removable group (like iodine via NIS) at the 3-position, perform your desired acylation at the 1-position, and then remove the blocking group.

Problem 3: Failure in the Final Amidation Step

You have successfully synthesized your azulene-1-carboxylic acid, but attempts to convert it to the target carboxamide are failing, either by destroying the starting material or showing no reaction.

Root Cause Analysis: The conversion of a carboxylic acid to an amide typically proceeds via activation of the carboxyl group. Standard methods like conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride can generate harsh acidic byproducts (HCl) that degrade the sensitive azulene ring.

Solution: Switch to Peptide Coupling Reagents These reagents are used extensively in peptide synthesis precisely because they operate under mild, near-neutral conditions.

Experimental Protocol: EDC/HOBt Coupling for Azulene Carboxamide Synthesis

  • Setup: In a round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve your azulene-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or DMF.

  • Reagent Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and your desired amine (1.2 eq). Stir for 5 minutes.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (deactivated with 1% Et₃N) or recrystallization.

Troubleshooting_Logic Start Synthesis Issue (e.g., Low Yield) CheckDecomposition Any color change? (e.g., to brown/black) Start->CheckDecomposition CheckPurity Check starting material purity Start->CheckPurity CheckSideProducts Analyze crude mixture (TLC, NMR, LCMS) CheckDecomposition->CheckSideProducts No UseMilderAcid Action: Use milder Lewis acid (BF₃·OEt₂) CheckDecomposition->UseMilderAcid Yes LowerTemp Action: Lower reaction temperature (< 0 °C) CheckDecomposition->LowerTemp Yes OptimizeStoich Action: Adjust reagent stoichiometry CheckSideProducts->OptimizeStoich Known Side Product ChangeMethod Action: Change synthetic method (e.g., to Vilsmeier) CheckSideProducts->ChangeMethod Multiple Products

References
  • Kinoshita, Y., et al. (2025). Hydrophilization of guaiazulene-based blue pigment: improving its stability in acidic conditions by substitution with polyallylamine. New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Gorel, V. A., et al. (2021). Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Beilstein Institute. Available at: [Link]

  • Kinoshita, Y., et al. (2025). Hydrophilization of guaiazulene-based blue pigment: improving its stability in acidic conditions by substitution with polyallylamine. RSC Publishing. Available at: [Link]

  • Azulene. Wikipedia. Available at: [Link]

  • Langhals, H., & Eberspächer, M. (2018). A Convenient Synthesis of Azulene. Synthesis. Georg Thieme Verlag KG. Available at: [Link]

  • Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]

  • Iacob, A. E., et al. (2025). A Century of Azulene Chemistry; A Brief Look at Azulenes Building. Molecules. MDPI. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Ogasawara, J., et al. (2025). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. Molecules. MDPI. Available at: [Link]

  • Hynninen, V., et al. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • Ogasawara, J., et al. (2025). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2025). Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Crombie, A. L., & Danheiser, R. L. (2004). Ring Expansion-Annulation Strategy for the Synthesis of Substituted Azulenes and Oligoazulenes. 2. Synthesis of Azulenyl Halides, Sulfonates, and Azulenylmetal Compounds and Their Application in Transition-Metal-Mediated Coupling Reactions. The Journal of Organic Chemistry. American Chemical Society. Available at: [Link]

  • Andonian, A. (2012). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. Available at: [Link]

  • Strategies for further functionalisation of azulene at the 1,3‐positions. ResearchGate. Available at: [Link]

  • New Synthesis of Azulene. Thieme Chemistry. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Plass, T., et al. (2018). Azulene‑1‑carboxylate - A new azulene-based building block for macromolecular assemblies. ResearchGate. Available at: [Link]

  • Crombie, A. L. (2003). Annulation strategies for the synthesis of azulenes and polycyclic nitrogen heterocycles. DSpace@MIT. Available at: [Link]

  • Synthesis of azulene, a blue hydrocarbon. Journal of Chemical Education. Available at: [Link]

  • Stolarczyk, P., et al. (2024). 1,2,3-Triarylazulenes as precursors of azulene-embedded polycyclic aromatic hydrocarbons. Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Leah4sci. YouTube. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • El-Hiti, G. A. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

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Optimization

Technical Support Center: Thermal Instability of 1-Azulenecarboxamide, N-methyl-

Welcome to the technical support guide for managing the thermal instability of 1-Azulenecarboxamide, N-methyl-, a critical intermediate in various research and development applications. This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the thermal instability of 1-Azulenecarboxamide, N-methyl-, a critical intermediate in various research and development applications. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound during experimental workup procedures. Our goal is to provide you with a comprehensive understanding of the underlying causes of its instability and to offer practical, field-tested solutions to mitigate degradation and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 1-Azulenecarboxamide, N-methyl-.

Q1: What are the visual indicators of 1-Azulenecarboxamide, N-methyl- degradation?

The primary visual cue of degradation is a color change. Pure 1-Azulenecarboxamide, N-methyl- typically exhibits a distinct color (often blue or violet, characteristic of azulene derivatives).[1][2] Decomposition often leads to the formation of brownish or black tars, and a noticeable fading of the initial vibrant color of the solution or isolated solid. This is often accompanied by the appearance of insoluble materials.

Q2: At what temperatures does thermal decomposition become a significant concern?

While specific decomposition temperatures for 1-Azulenecarboxamide, N-methyl- are not extensively published, azulene and its derivatives are known to undergo thermal rearrangement at elevated temperatures.[3][4] For many azulenic compounds, thermal instability can become a factor at temperatures as low as 100°C, and decomposition can be accelerated in the presence of acid or base catalysts, or on reactive surfaces like silica gel.[5] It is a best practice to avoid unnecessary heating during workup and purification.

Q3: Are there specific workup conditions that are more likely to induce instability?

Yes, several conditions can promote the degradation of 1-Azulenecarboxamide, N-methyl-:

  • Acidic or Basic Aqueous Workups: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond, a common degradation pathway for N-methylamides.[6][7][8] The azulene ring itself can also be sensitive to strong acids.

  • Prolonged Heating: Continuous heating, even at seemingly moderate temperatures (e.g., during solvent evaporation on a rotary evaporator), can lead to cumulative degradation.[9]

  • Active Chromatographic Media: Standard silica gel can have acidic sites that may cause on-column decomposition of sensitive compounds.[10]

Q4: How should I store the crude product before purification to minimize degradation?

For optimal stability, the crude product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (ideally ≤ -20°C). It is also advisable to ensure the crude material is free of residual acids, bases, or reactive solvents before storage.

Troubleshooting Guide: Diagnosing and Mitigating Instability

This section provides detailed solutions to specific problems encountered during the workup and purification of 1-Azulenecarboxamide, N-methyl-.

Problem 1: Significant Color Change and Low Yield Following Aqueous Workup
  • Likely Cause: This is often indicative of acid- or base-catalyzed hydrolysis of the N-methylcarboxamide functional group.[11][12][13] The mechanism typically involves nucleophilic attack on the carbonyl carbon, which can be activated by protonation under acidic conditions or directly attacked by hydroxide ions under basic conditions.[7][8]

  • Proposed Solution: Mild, Non-Thermal Aqueous Workup Protocol

    This protocol is designed to neutralize the reaction mixture and extract the product while minimizing exposure to harsh pH conditions and heat.

    Step-by-Step Protocol:

    • Cooling: Before quenching, cool the reaction mixture to 0°C in an ice bath. This slows down both the desired reaction and potential side reactions, including decomposition.

    • Quenching: Slowly add a saturated aqueous solution of a mild quenching agent.

      • For acidic reaction mixtures, use sodium bicarbonate (NaHCO₃).

      • For basic reaction mixtures, use ammonium chloride (NH₄Cl).

    • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction at room temperature.

    • Washing: Wash the combined organic layers sequentially with:

      • A small portion of saturated aqueous NH₄Cl (if a basic quench was used) or NaHCO₃ (if an acidic quench was used).

      • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.

    • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 30°C.[14]

G cluster_0 Mild Aqueous Workup Workflow A Reaction Mixture at 0°C B Slow Quench with Saturated NaHCO3 or NH4Cl A->B C Extraction with Organic Solvent (e.g., EtOAc) B->C D Wash with Brine C->D E Dry over Na2SO4 D->E F Filter and Concentrate (Bath Temp < 30°C) E->F G Crude Product F->G

Caption: Workflow for a mild aqueous workup.

Problem 2: Product Decomposition During Solvent Evaporation
  • Likely Cause: Prolonged exposure to heat from a rotary evaporator, even at temperatures below the boiling point of the solvent, can cause thermal degradation. This is particularly true for high-boiling point solvents.

  • Proposed Solution: Best Practices for Solvent Removal

    The key is to remove the solvent at the lowest possible temperature. This can be achieved by using a high-vacuum pump in conjunction with the rotary evaporator.

SolventBoiling Point at Atmospheric Pressure (°C)Recommended Maximum Bath Temperature (°C)
Dichloromethane39.625
Diethyl Ether34.625
Ethyl Acetate77.130
Hexane6830
Toluene110.640

Table 1: Recommended maximum bath temperatures for rotary evaporation of common solvents.

Problem 3: Streaking, Color Change, and Low Recovery During Silica Gel Chromatography
  • Likely Cause: On-column decomposition due to the acidic nature of standard silica gel.[10][15] The Lewis acidic sites on the silica surface can catalyze degradation reactions.

  • Proposed Solution: Neutralizing Silica Gel or Using Alternative Purification Methods

    Protocol for Neutralizing Silica Gel:

    • Prepare a slurry of silica gel in the desired eluent system.

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column with the mobile phase containing 1% Et₃N before loading the sample.

    Alternative Purification Strategies:

    • Neutral Alumina Chromatography: For compounds that are sensitive to acidic conditions, neutral alumina can be a suitable alternative stationary phase.

    • Reversed-Phase Chromatography: If the compound has sufficient polarity, reversed-phase chromatography (e.g., C18 silica) with a suitable solvent system (e.g., acetonitrile/water or methanol/water) can be an effective purification method.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent non-chromatographic method for purification that avoids contact with potentially reactive stationary phases.

G cluster_1 Purification Method Selection A Crude Product B Is the compound acid-sensitive? A->B C Can a suitable recrystallization solvent be found? B->C Yes D Standard Silica Gel Chromatography B->D No E Neutralized Silica Gel or Alumina Chromatography C->E No F Recrystallization C->F Yes

Caption: Decision tree for selecting a purification method.

Mechanistic Insights: The Basis of Instability

The thermal lability of 1-Azulenecarboxamide, N-methyl- stems from two primary factors: the inherent electronic properties of the azulene core and the reactivity of the N-methylcarboxamide substituent.

  • The Azulene Ring System: Azulene is a non-alternant aromatic hydrocarbon with a unique electronic structure.[16] This structure results in a significant dipole moment and a low HOMO-LUMO gap, making it more reactive and susceptible to degradation under certain conditions compared to its isomer, naphthalene.[17]

  • Amide Hydrolysis: The N-methylcarboxamide group is susceptible to both acid- and base-catalyzed hydrolysis.[18]

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[6][7]

    • Base-Promoted Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that can then collapse to form a carboxylate and methylamine.[8]

G cluster_2 Proposed Degradation Pathway (Hydrolysis) A 1-Azulenecarboxamide, N-methyl- C Tetrahedral Intermediate A->C Nucleophilic Attack B Acid (H+) or Base (OH-) B->C D Azulene-1-carboxylic acid + Methylamine C->D Elimination

Caption: Simplified proposed hydrolysis degradation pathway.

References

  • Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. - Pearson.
  • Thermal Rearrangement of Azulenes to Naphthalenes: A Deeper Insight into the Mechanisms | Request PDF - ResearchGate.
  • Optimization of Chromatographic Conditions for the Separation of p,p'-DDE from Aroclor 1254 on Silica, Using Azulene as Indicator. - Journal of AOAC INTERNATIONAL.
  • Azulene thermal rearrangements. Carbon-13 labeling studies of automerization and isomerization to naphthalene | Journal of the American Chemical Society - ACS Publications.
  • Optimization of Chromatographic Conditions for the Separation of p,p´-DDE from Aroclor 1254 on Silica, Using Azulene as Indicator | Journal of AOAC INTERNATIONAL | Oxford Academic.
  • Azulene derivatives promising application to biologically active substances and organic materials. - ResearchGate.
  • mechanism of amide hydrolysis - YouTube.
  • Chemisorption and Thermal Chemistry of Azulene and Naphthalene Adsorbed on Pt(III). - DTIC.
  • On the hydrolysis mechanisms of amides and peptides | Request PDF - ResearchGate.
  • Chemical syntheses and salient features of azulene-containing homo- and copolymers. - Springer.
  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene | Journal of Chemical Education - ACS Publications.
  • A Convenient Synthesis of Azulene. - Thieme.
  • Strategies for further functionalisation of azulene at the... | Download Scientific Diagram - ResearchGate.
  • Basic Amide Hydrolysis - YouTube.
  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides - PMC.
  • On the hydrolysis mechanisms of amides and peptides - University of Regina.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa.
  • In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PubMed.
  • The azulene scaffold from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery - University of Helsinki Research Portal.
  • Thermal conversion of triquinacene to azulene | Journal of the American Chemical Society.
  • Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - MDPI.
  • Column chromatography - UVic.
  • Silica Gel Column Chromatography - Teledyne Labs.
  • N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure.
  • (PDF) Synthesis and Conformational Analysis of N -Azulenyl- N -methyl Amides: Influence of Coplanarity on Amide Conformational Preference - ResearchGate.
  • Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions - PubMed.
  • azulene - Organic Syntheses Procedure.
  • Breakdown of Interference Rules in Azulene, a Non-Alternant Hydrocarbon - Columbia University.
  • Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC.
  • Synthesis and Conformational Analysis of N-Azulenyl- N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PubMed.
  • Synthesis and Stability of Soluble Hexacenes | Organic Letters - ACS Publications.
  • Thermal stability and optical properties of aromatic polyimides containing side-substituted azobenzene groups - ResearchGate.
  • Kinetics, Thermodynamics, and Isotherms of Methylene Blue Adsorption Study onto Cassava Stem Activated Carbon - MDPI.
  • ADN and HAN‐Based Monopropellants – A Minireview on Compatibility and Chemical Stability in Aqueous Media. - Wiley Online Library.

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Troubleshooting

Technical Support Center: Purification of 1-Azulenecarboxamide, N-methyl-

Welcome to the dedicated technical support guide for the purification of N-methyl-1-azulenecarboxamide from unreacted azulene. This resource is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of N-methyl-1-azulenecarboxamide from unreacted azulene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this specific separation. Here, we move beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot and optimize your purification strategy effectively.

Understanding the Separation Challenge

The primary challenge in separating N-methyl-1-azulenecarboxamide from azulene lies in their structural similarities, yet their key difference in polarity is the leverage for successful purification. Azulene is a nonpolar hydrocarbon, characterized by its distinct blue color. The introduction of the N-methylcarboxamide group at the 1-position significantly increases the molecule's polarity. This difference in polarity is the cornerstone of the separation methods detailed below.

Physical and Chemical Properties at a Glance

A clear understanding of the physical properties of both your target compound and the starting material is crucial for designing an effective purification strategy.

PropertyAzuleneN-methyl-1-azulenecarboxamide
Molecular Formula C₁₀H₈C₁₂H₁₁NO
Molar Mass 128.17 g/mol 185.22 g/mol
Appearance Dark blue to purple crystalline powderExpected to be a colored solid
Melting Point 99-101 °CNot available (likely higher than azulene)
Boiling Point 242 °CNot available
Polarity Nonpolar (with a dipole moment)Polar
Solubility Soluble in nonpolar organic solvents (hexane, toluene, diethyl ether), sparingly soluble in polar solvents.Expected to have higher solubility in polar organic solvents (ethyl acetate, acetone, methanol) and lower solubility in nonpolar solvents compared to azulene.
Recommended Purification Methodologies

Based on the polarity difference, two primary methods are recommended for this separation: Column Chromatography and Recrystallization .

I. Purification by Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities. In this case, the more polar N-methyl-1-azulenecarboxamide will adhere more strongly to the polar stationary phase (silica gel) and elute later than the nonpolar azulene.

Principles and Considerations

The success of column chromatography hinges on the selection of an appropriate solvent system (mobile phase) that provides differential migration of the compounds on the stationary phase. For the separation of azulene and N-methyl-1-azulenecarboxamide on silica gel, a mixture of a nonpolar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically effective. The nonpolar solvent will carry the azulene through the column quickly, while the more polar solvent is needed to coax the more polar amide product off the silica gel.

Experimental Workflow: Column Chromatography

Column Chromatography Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize solvent system) Pack 2. Pack Column (Slurry method with silica gel) TLC->Pack Load 3. Load Sample (Concentrated on silica or minimal solvent) Pack->Load Elute 4. Elute with Solvent System (Start with low polarity) Load->Elute Collect 5. Collect Fractions (Monitor by TLC) Elute->Collect Analyze 6. Analyze Fractions (Identify product-containing fractions) Collect->Analyze Combine 7. Combine & Evaporate (Isolate pure product) Analyze->Combine

Workflow for purification by column chromatography.

Step-by-Step Protocol
  • Thin-Layer Chromatography (TLC) Analysis:

    • Before running a column, it is essential to determine an appropriate solvent system using TLC.[1]

    • Spot the crude reaction mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.[2]

    • Goal: Achieve a good separation between the blue spot of azulene (higher Rf) and the spot of the more polar N-methyl-1-azulenecarboxamide (lower Rf). An ideal Rf for the target compound is around 0.2-0.4.[3]

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using a slurry method with the initial, least polar solvent system determined from your TLC analysis. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the column solvent or a more volatile solvent like dichloromethane.

    • Alternatively, for better resolution, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the determined solvent system. It is often beneficial to start with a slightly less polar mixture than the one used for TLC to ensure good separation.

    • If the separation is not sufficient, a gradient elution can be employed, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute the more strongly adsorbed N-methyl-1-azulenecarboxamide.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure N-methyl-1-azulenecarboxamide.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Troubleshooting and FAQs for Column Chromatography
  • Q: The blue band (azulene) is co-eluting with my product.

    • A: Your solvent system is likely too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. A shallower solvent gradient or isocratic elution with a less polar solvent system may be necessary.

  • Q: My product is not coming off the column.

    • A: The solvent system is not polar enough. Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.

  • Q: I see streaking of the spots on my TLC plates.

    • A: This can be due to several factors:

      • Overloading: You may be spotting too much material on the TLC plate.

      • Inappropriate Solvent: The solvent used to dissolve the sample for spotting might be too polar.

      • Acidic/Basic Compounds: If your compound has acidic or basic properties, it can interact with the silica gel. Adding a small amount of acetic acid or triethylamine to the developing solvent can sometimes resolve this.

  • Q: The separation on the column is not as good as on the TLC plate.

    • A: This is a common issue. Proper column packing is critical. Ensure a homogenous and level bed of silica. Also, loading the sample in a minimal volume of solvent or as a dry load is crucial for sharp bands.

II. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] For this specific separation, the goal is to find a solvent or solvent system in which N-methyl-1-azulenecarboxamide has high solubility at elevated temperatures and low solubility at room temperature or below, while azulene remains soluble at all temperatures.[5]

Principles and Considerations

The key to successful recrystallization is solvent selection. An ideal solvent for this purification would dissolve the N-methyl-1-azulenecarboxamide when hot but not when cold. Conversely, azulene should be soluble in this solvent even at low temperatures, so it remains in the mother liquor. A two-solvent system is often effective if a single suitable solvent cannot be found.[6][7] In a two-solvent system, the crude mixture is dissolved in a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added until the solution becomes turbid. Heating the mixture should result in a clear solution, from which the desired compound will crystallize upon cooling.

Experimental Workflow: Recrystallization

Recrystallization Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Product (in minimum hot solvent) Cool 2. Slow Cooling (to room temperature, then ice bath) Dissolve->Cool Crystals 3. Crystal Formation Cool->Crystals Filter 4. Vacuum Filtration (Separate crystals from mother liquor) Crystals->Filter Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Crystals Wash->Dry

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of N-Methyl-1-Azulenecarboxamide

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-1-azulenecarboxamide, a key derivative of the unique bicyclic non-benzenoid aromatic hydrocarbon, azulene. Intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of N-methyl-1-azulenecarboxamide, a key derivative of the unique bicyclic non-benzenoid aromatic hydrocarbon, azulene. Intended for researchers, scientists, and professionals in drug development, this document will delve into the intricacies of its spectral features, offering a comparative analysis with relevant azulene analogs. The principles and experimental considerations discussed herein are designed to equip the reader with the expertise to confidently interpret and leverage 1H NMR data for the structural elucidation and characterization of complex azulene-based molecules.

The Unique Electronic Landscape of the Azulene Nucleus

Azulene, an isomer of naphthalene, is a fascinating molecule composed of a fused five-membered and seven-membered ring system. Unlike its colorless isomer, azulene is intensely blue. This and its other unique chemical properties arise from its electronic structure. The fusion of the electron-rich cyclopentadienyl anion-like ring and the electron-deficient tropylium cation-like ring results in a significant dipole moment and a distinct pattern of aromaticity. This electronic arrangement profoundly influences the chemical shifts of the protons attached to the azulene core, making 1H NMR a powerful tool for its structural analysis. The positions on the five-membered ring (C1, C2, C3) are electron-deficient, while the seven-membered ring (C4, C5, C6, C7, C8) is electron-rich. This leads to the protons on the seven-membered ring generally appearing at a lower field (deshielded) compared to those on the five-membered ring.[1][2][3]

Interpreting the 1H NMR Spectrum of N-Methyl-1-Azulenecarboxamide

Expected Spectral Features:

The 1H NMR spectrum of N-methyl-1-azulenecarboxamide is expected to exhibit distinct signals corresponding to the azulene ring protons and the N-methyl protons. The electron-withdrawing nature of the carboxamide group at the C1 position will cause a downfield shift (deshielding) of the protons on the azulene nucleus, particularly those in close proximity to the substituent.

A critical aspect to consider is the potential for restricted rotation around the C1-C(O) and the C(O)-N bonds. This can give rise to the presence of cis and trans conformers, which may lead to a broadening of signals or even the appearance of two distinct sets of signals for some protons, especially at lower temperatures.[4]

Predicted Chemical Shift Assignments (in CDCl3):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H-27.5 - 7.8dJ = 4-5Adjacent to the electron-withdrawing carboxamide group, deshielded.
H-38.0 - 8.3dJ = 4-5Also influenced by the C1 substituent and the electronic nature of the 5-membered ring.
H-4, H-89.0 - 9.5dJ = 9-10Significantly deshielded due to the anisotropic effect of the carbonyl group and the inherent low electron density at these positions in the 7-membered ring.
H-5, H-77.6 - 8.0tJ = 9-10Protons on the 7-membered ring, deshielded but to a lesser extent than H-4 and H-8.
H-68.2 - 8.6tJ = 9-10Typically the most deshielded proton on the 7-membered ring in 1-substituted azulenes.
N-CH33.0 - 3.3s (or two singlets)-Chemical shift is typical for an N-methyl group of an amide. The presence of two singlets would indicate slow rotation and the presence of conformers.

Comparative Spectral Analysis

To better understand the spectral characteristics of N-methyl-1-azulenecarboxamide, it is instructive to compare its predicted spectrum with that of unsubstituted azulene and other relevant derivatives.

1. Unsubstituted Azulene:

The 1H NMR spectrum of azulene provides a baseline for understanding the influence of substituents. The protons on the seven-membered ring (H-4/8, H-5/7, H-6) resonate at a lower field than those on the five-membered ring (H-1/3, H-2).[3][5]

ProtonChemical Shift (ppm) in CDCl3
H-1, H-3~7.0
H-2~7.4
H-4, H-8~8.2
H-5, H-7~7.2
H-6~7.7

The introduction of the N-methylcarboxamide group at C1 is expected to deshield all the azulene protons, with the most significant effect on the adjacent H-2 and the peri-protons H-8.

2. N-(1-Azulenyl)-N-methylacetamide:

A study on N-azulenyl-N-methyl amides provides valuable insight into the conformational behavior of these molecules.[4] For N-(1-azulenyl)-N-methylacetamide, the 1H NMR spectrum showed a single set of signals at room temperature, but upon cooling, the signals broadened and separated into two sets, corresponding to the cis and trans conformers. This highlights the importance of temperature in the NMR analysis of such compounds. The acetyl methyl group in this related compound provides a reference point for the N-methyl group in our target molecule.

3. Other 1-Substituted Azulenes:

The electronic effect of the substituent at the 1-position plays a crucial role in determining the chemical shifts of the azulene protons. For instance, electron-donating groups would cause an upfield shift (shielding), while other electron-withdrawing groups, such as a formyl or nitro group, would lead to even greater deshielding than the N-methylcarboxamide group.

Experimental Protocol for 1H NMR Analysis

To obtain a high-quality 1H NMR spectrum of N-methyl-1-azulenecarboxamide, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6). The choice of solvent can influence the chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquire a standard one-dimensional proton spectrum.

  • To aid in structural assignment, perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • To investigate the presence of conformers, variable temperature (VT) NMR studies are highly recommended. Acquire spectra at a range of temperatures (e.g., from -50 °C to 100 °C).

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to the analysis of the 1H NMR spectrum of N-methyl-1-azulenecarboxamide.

G A Obtain 1D 1H NMR Spectrum B Identify Solvent and TMS Signals A->B C Integrate All Peaks B->C D Identify N-Methyl Signal (Singlet, ~3.0-3.3 ppm) C->D E Identify Aromatic Region (Azulene Protons, ~7.0-9.5 ppm) C->E J Perform Variable Temperature NMR D->J F Analyze Multiplicities and Coupling Constants E->F G Assign Azulene Protons (Downfield shifts for H-4, H-6, H-8) F->G H Perform COSY Experiment G->H I Confirm Proton-Proton Couplings H->I L Final Structure Confirmation I->L K Analyze for Conformational Isomers (Broadening or Splitting of Signals) J->K K->L

Caption: A stepwise workflow for the comprehensive analysis of the 1H NMR spectrum of N-methyl-1-azulenecarboxamide.

Conclusion

The 1H NMR spectral analysis of N-methyl-1-azulenecarboxamide offers a rich source of structural information, reflecting the unique electronic properties of the azulene core. A thorough interpretation, supported by a comparative analysis with related compounds and advanced NMR techniques like 2D and variable temperature experiments, is crucial for unambiguous characterization. The principles outlined in this guide provide a robust framework for researchers to approach the spectral analysis of this and other complex azulene derivatives with confidence and scientific rigor.

References

  • Comparison of ¹H NMR chemical shifts of (a) 3 and 1, (b) 4 and 2, and (c) azulene and 1,1′‐biazulene in CDCl3 at 300 K. Wiley Online Library. Available at: [Link]

  • STRUCTURE PECULIARITY OF AZULENE COMPOUNDS WITH DOUBLE BOND AT C-1 REFLECTED BY THE NMR SPECTRA. Revue Roumaine de Chimie. Available at: [Link]

  • 1 H NMR chemical shifts of azulenes 18 and 22 and benzoCOT 4 in CDCl 3. ResearchGate. Available at: [Link]

  • Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. Available at: [Link]

  • The Proton Magnetic Resonance Spectra of Azulene and Acepleiadylene. ElectronicsAndBooks. Available at: [Link]

  • Azulene Containing Organic Chromophores with Tunable Near IR Absorption in the Range of 0.6 to 1.7 µm. The Royal Society of Chemistry. Available at: [Link]

  • Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, H 2 O, predicted) (NP0219356). NP-MRD. Available at: [Link]

  • Chemical syntheses and salient features of azulene-containing homo- and copolymers. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0160783). NP-MRD. Available at: [Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. PMC. Available at: [Link]

  • An Analysis of the Bonding Properties of Benz[a]azulene by X‐Ray, NMR, and Computational Studies. ResearchGate. Available at: [Link]

  • N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ). ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (PHY0074798). PhytoBank. Available at: [Link]

  • The Proton Magnetic Resonance Spectra of Azulene and Acepleiadylene. ACS Publications. Available at: [Link]

  • Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. The Royal Society of Chemistry. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available at: [Link]

  • Synthesis of 1,3,6-Trisubstituted Azulenes. Durham University. Available at: [Link]

  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. Available at: [Link]

  • An unexpected photochemical cascade reaction of 2-aryloxyaryl azides to azepinone derivatives. acris. Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 1-Azulenecarboxamide, N-methyl-

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 1-Azulenecarboxamide, N-methyl-. In the absence of directly published spectra for this specific compound...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption spectrum of 1-Azulenecarboxamide, N-methyl-. In the absence of directly published spectra for this specific compound, this document serves as a predictive comparison based on the well-documented spectroscopic properties of the azulene core and its derivatives. We will delve into the theoretical underpinnings of azulene's unique electronic transitions, the influence of substituents on its chromophoric system, and provide a detailed experimental protocol for researchers to obtain and analyze the spectrum of 1-Azulenecarboxamide, N-methyl-.

The Unique Electronic Structure of the Azulene Chromophore

Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene. Unlike the colorless naphthalene, azulene is characterized by its intense blue color, a direct consequence of its unusual electronic structure.[1][2] This structure, a fusion of a five-membered and a seven-membered ring, leads to a small HOMO-LUMO gap, allowing for the absorption of light in the visible region of the electromagnetic spectrum.[2] The electronic transitions of azulene have been a subject of extensive study, with its absorption spectrum showing distinct bands corresponding to S₀→S₁ and S₀→S₂ transitions.[3] The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the azulene core.[1]

Substituent Effects on the UV-Vis Spectrum of Azulene

The introduction of functional groups onto the azulene ring can dramatically alter its UV-Vis absorption spectrum. The electron-donating or electron-withdrawing nature of the substituent, as well as its position of attachment, dictates the extent of the bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax).

  • Electron-donating groups (e.g., amino, alkoxy) generally cause a bathochromic shift, pushing the absorption to longer wavelengths.

  • Electron-withdrawing groups (e.g., formyl, cyano) can lead to more complex spectral changes, often resulting in a hypsochromic shift of the S₀→S₁ transition and a bathochromic shift of the S₀→S₂ transition.

The N-methylcarboxamide group (-CONHCH₃) at the 1-position of the azulene ring is expected to act as an electron-withdrawing group due to the carbonyl moiety. Therefore, we can anticipate a significant perturbation of the azulene chromophore.

Predicted UV-Vis Absorption Spectrum of 1-Azulenecarboxamide, N-methyl-

Based on the known effects of electron-withdrawing substituents at the 1-position of the azulene ring, we can predict the key features of the UV-Vis spectrum of 1-Azulenecarboxamide, N-methyl-. For a comparative context, the table below includes the spectral data for unsubstituted azulene and a 1-formylazulene derivative, which also possesses an electron-withdrawing group at the 1-position.

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionReference
AzuleneHeptane~270, ~340, ~580-S₀→S₂, S₀→S₁, S₀→S₀[4]
1-FormylazuleneCH₂Cl₂287, 337, 354, 706log ε 4.78, 3.46, 3.57, 2.36-
1-Azulenecarboxamide, N-methyl- (Predicted) Ethanol ~280-300, ~340-360, ~650-750 - - -

The predicted spectrum for 1-Azulenecarboxamide, N-methyl- is likely to show a hypsochromic shift in the long-wavelength S₀→S₁ absorption band compared to unsubstituted azulene, and a bathochromic shift in the S₀→S₂ transition. The presence of multiple bands in the UV region is also expected, characteristic of substituted azulenes.

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically determine the UV-Vis absorption spectrum of 1-Azulenecarboxamide, N-methyl-, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: 1-Azulenecarboxamide, N-methyl- (purity >95%)

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Sample Preparation
  • Stock Solution (1 mM): Accurately weigh an appropriate amount of 1-Azulenecarboxamide, N-methyl- and dissolve it in a known volume of spectroscopic grade ethanol to prepare a 1 mM stock solution.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent to obtain concentrations in the range of 1 µM to 50 µM. The optimal concentration will yield an absorbance between 0.1 and 1.0 at the λmax.

Spectroscopic Measurement
  • Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

  • Blank Correction: Fill both the sample and reference cuvettes with the solvent used for sample preparation (e.g., ethanol). Place them in the respective holders and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

  • Sample Measurement: Replace the solvent in the sample cuvette with one of the working solutions of 1-Azulenecarboxamide, N-methyl-.

  • Data Acquisition: Scan the sample from 800 nm to 200 nm. Record the absorbance values as a function of wavelength.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Investigating Solvatochromism

To assess the effect of solvent polarity on the electronic transitions, repeat the spectroscopic measurements (steps 4.2 to 4.3) using cyclohexane (non-polar) and acetonitrile (polar aprotic) as solvents.[5][6][7] Compare the λmax values obtained in the different solvents. A shift in λmax with changing solvent polarity is indicative of solvatochromism.[6]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of 1-Azulenecarboxamide, N-methyl-.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute blank Baseline Correction (Solvent Blank) dilute->blank measure Measure Sample Absorbance blank->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon compare_solvents Compare Spectra in Different Solvents identify_lambda->compare_solvents

Sources

Validation

Comparative Bioactivity Guide: N-Methyl vs. N-Ethyl Azulene-1-Carboxamides

Executive Summary In the development of azulene-based antineoplastic agents, the modification of the amide substituent at the 1-position is a critical determinant of cytotoxicity and tumor specificity. While N-propyl der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of azulene-based antineoplastic agents, the modification of the amide substituent at the 1-position is a critical determinant of cytotoxicity and tumor specificity. While N-propyl derivatives have historically demonstrated superior Tumor Specificity (TS) indices, the comparison between N-methyl and N-ethyl azulene-1-carboxamides offers vital insights into the Structure-Activity Relationship (SAR) governing solubility, membrane permeability, and receptor binding.

Verdict: The N-ethyl derivative generally exhibits a more favorable bioactivity profile compared to the N-methyl analog. This is attributed to its enhanced lipophilicity (LogP), which facilitates better cellular uptake while maintaining sufficient solubility, serving as a "bridge" to the highly active propyl analogs. The N-methyl variant, while synthetically accessible, often suffers from lower permeability and reduced hydrophobic interaction within target binding pockets.

Physicochemical & Structural Analysis

The azulene scaffold is unique due to its non-benzenoid aromaticity, possessing a significant dipole moment (1.08 D) and a distinctive blue color.[1] The electronic distribution—electron-rich five-membered ring and electron-deficient seven-membered ring—makes the 1-position highly reactive and ideal for carboxamide functionalization.

Comparative Properties Table
PropertyN-Methyl Azulene-1-CarboxamideN-Ethyl Azulene-1-CarboxamideImpact on Bioactivity
Steric Bulk Low (Methyl group)Moderate (Ethyl group)Ethyl provides better hydrophobic filling in pockets without significant steric clash.
Lipophilicity (cLogP) ~ 2.1 - 2.3~ 2.5 - 2.8Higher LogP of Ethyl correlates with improved passive diffusion across cell membranes.
Solubility ModerateLow-ModerateMethyl is more soluble in aqueous media; Ethyl requires DMSO/surfactant optimization.
Conformation High rotational freedomRestricted rotationEthyl group may lock the amide bond in a preferred trans conformation, aiding receptor recognition.
Structural Logic (SAR)

The bioactivity of azulene amides is heavily correlated with hydrophobicity and molecular shape .[2]

  • N-Methyl: The small methyl group fails to contribute significant hydrophobic surface area. In SAR studies of azulene amides, compounds with insufficient lipophilicity often show reduced cytotoxicity against oral squamous cell carcinoma (OSCC) lines [1].

  • N-Ethyl: The ethyl group increases the partition coefficient. Research indicates that as the alkyl chain length increases (Methyl

    
     Ethyl 
    
    
    
    Propyl), the Tumor Specificity (TS) and Potency-Selectivity Expression (PSE) values improve, provided solubility is maintained [1][2].

Biological Performance & Mechanism[3][4]

Cytotoxicity Profile (In Vitro)

Experimental data suggests a clear trend where increased alkyl chain length correlates with potency up to a specific cutoff (usually propyl/butyl).

  • Target Cell Lines: HL-60 (Leukemia), HSC-2, Ca9-22 (OSCC).

  • N-Methyl Performance: Typically shows higher IC

    
     values (lower potency). The lack of lipophilicity limits intracellular accumulation.
    
  • N-Ethyl Performance: Shows improved IC

    
     values compared to methyl. It acts as a more effective bioisostere, balancing the need for solubility with the requirement for membrane penetration.
    
Mechanism of Action: Apoptosis Induction

Both derivatives, when successfully entering the cell, trigger apoptotic pathways. The mechanism is distinct from necrosis, ensuring cleaner tumor clearance.

  • Pathway: Activation of the intrinsic mitochondrial pathway.

  • Markers: Cleavage of PARP (Poly ADP-ribose polymerase) and Caspase-3 activation.

  • Selectivity: Azulene amides demonstrate a "Tumor Specificity" (TS) phenomenon, showing lower toxicity to normal gingival fibroblasts (HGF) compared to tumor cells. The N-ethyl derivative retains this selectivity better than bulkier analogs (e.g., N-octyl), which crash out of solution [1].

Visualizing the Signaling Pathway

ApoptosisPathway cluster_legend Legend Azulene Azulene Carboxamide (N-Ethyl > N-Methyl) Membrane Cell Membrane (Passive Diffusion) Azulene->Membrane LogP dependent Mitochondria Mitochondria (Depolarization) Membrane->Mitochondria Intracellular Accumulation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Cleavage Apoptosis Apoptosis (Cell Death) PARP->Apoptosis key Blue: Drug Input | Red: Critical Event | Green: Marker

Caption: Proposed mechanism of action where lipophilicity (N-Ethyl advantage) drives membrane permeation, leading to mitochondrial dysfunction and Caspase-3 mediated apoptosis.

Experimental Protocols

To validate the bioactivity differences, the following standardized protocols are recommended. These ensure reproducibility and eliminate solubility artifacts.

Synthesis of N-Alkyl Azulene-1-Carboxamides

Objective: To synthesize high-purity derivatives for testing.

  • Starting Material: Azulene-1-carboxylic acid.

  • Activation: Dissolve acid (1 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour to form the acid chloride.

  • Coupling: Evaporate solvent to remove excess oxalyl chloride. Redissolve residue in DCM.

  • Amine Addition: Add appropriate amine (Methylamine or Ethylamine, 2.0 eq) and Triethylamine (3.0 eq).

  • Workup: Stir at RT for 4 hours. Quench with water. Extract with DCM.

  • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient). Azulene derivatives are colored (blue/purple), making visual tracking easy.

MTT Cytotoxicity Assay

Objective: To determine IC


 and Tumor Specificity (TS).
  • Cell Seeding: Seed OSCC cells (e.g., HSC-2) and normal fibroblasts (HGF) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Drug Treatment: Dissolve N-methyl and N-ethyl derivatives in DMSO. Dilute with culture medium (Final DMSO < 0.1%).

    • Critical Step: Ensure the N-ethyl derivative does not precipitate. Sonicate if necessary.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL). Incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 540 nm.

  • Calculation:

    • 
      : Concentration inhibiting 50% growth.
      
    • 
      : 
      
      
      
      .
Experimental Workflow Diagram

Workflow Start Azulene-1-COOH Activate Acid Chloride Formation Start->Activate Couple Amide Coupling (Me-NH2 vs Et-NH2) Activate->Couple Purify Chromatography (Blue Band) Couple->Purify Dilute Serial Dilution (DMSO Control) Purify->Dilute Incubate 48h Incubation (Tumor vs Normal) Dilute->Incubate Read MTT Readout (Abs 540nm) Incubate->Read

Caption: End-to-end workflow from chemical synthesis to biological validation.

References

  • Wakabayashi, H., et al. (2018).[3] "In Vitro Anti-tumor Activity of Azulene Amide Derivatives." In Vivo, 32(3), 547–553.

  • Kudo, K., et al. (2019). "Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides." Molecules, 24(19), 3568.

  • Clement, O.O., et al. (2021). "The azulene scaffold from a medicinal chemist's perspective: Physicochemical and in vitro parameters relevant for drug discovery." European Journal of Medicinal Chemistry, 237, 114374.[4]

  • Hashmi, A.S.K., et al. (2021). "Synthesis of azulenyl-substituted gold(I)-carbene complexes and investigation of their anticancer activity." Chemical Science, 12, 456-467.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azulene-1-Carboxamide Analogs in Oncology

Introduction: Re-evaluating the Azulene Scaffold in Medicinal Chemistry For decades, the bicyclic aromatic hydrocarbon naphthalene has been a cornerstone of medicinal chemistry. Its structural isomer, azulene, a bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Azulene Scaffold in Medicinal Chemistry

For decades, the bicyclic aromatic hydrocarbon naphthalene has been a cornerstone of medicinal chemistry. Its structural isomer, azulene, a bicyclic non-benzenoid aromatic compound composed of a fused five- and seven-membered ring, has remained a comparatively under-explored scaffold.[1][2] This is despite its unique electronic properties, inherent dipole moment, and the presence of azulene derivatives in nature with known anti-inflammatory and antiallergic properties.[2][3] Recent investigations, however, have brought azulene out of the shadows, revealing its potential as a privileged scaffold for developing novel therapeutic agents, particularly in oncology.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of these compounds: azulene-1-carboxamide analogs. We will dissect how subtle modifications to this core structure dramatically influence cytotoxic potency and selectivity against cancer cells, offering a roadmap for the rational design of next-generation azulene-based therapeutics. The insights presented are synthesized from key preclinical studies, with an emphasis on the causality behind the observed biological outcomes.

The Azulene-1-Carboxamide Core: A Scaffold for Anticancer Activity

The azulene-1-carboxamide scaffold provides a versatile platform for chemical modification. The core structure allows for substitutions on both the seven-membered (tropylium-like) and five-membered (cyclopentadienyl-like) rings, as well as extensive variation of the amide substituent. It is the interplay between these modifications that dictates the compound's interaction with biological targets and ultimately its therapeutic window.

Below is a diagram illustrating the key positions for substitution on the azulene-1-carboxamide scaffold that have been explored in recent SAR studies.

SAR_Scaffold cluster_0 Azulene-1-Carboxamide Scaffold Scaffold R1_label R1 (e.g., H, Me, OMe) R2_label R2 (e.g., H, Isopropyl) R3_label R3 (e.g., N-Alkyl Chain)

Caption: Core structure of azulene-1-carboxamide with key modification points.

Comparative SAR Analysis: Decoding the Determinants of Tumor Selectivity

A pivotal study investigated a series of 21 N-alkylazulene-1-carboxamides, providing a robust dataset for dissecting the SAR of this class against human oral squamous cell carcinoma (OSCC) cell lines versus normal human oral mesenchymal cells.[4][5] The key metrics for comparison were the 50% cytotoxic concentration (CC50), Tumor-Specificity Index (TS), and Potency-Selectivity Expression (PSE).

The Critical Role of Ring Substituents

The nature and position of substituents on the azulene core emerged as a primary driver of both potency and selectivity. The compounds were categorized into three groups based on their substitution patterns:

  • Group A: 3-methyl-N-alkylazulene-1-carboxamides

  • Group B: 7-isopropyl-3-methyl-N-alkylazulene-1-carboxamides

  • Group C: 2-methoxy-N-alkylazulene-1-carboxamides

The experimental data unequivocally demonstrated that Group B compounds, featuring a 7-isopropyl group on the seven-membered ring, exhibited significantly higher tumor-specificity (TS) and PSE values compared to Groups A and C.[4]

Expert Insight: The addition of the bulky, lipophilic isopropyl group at the C-7 position is a critical modification. A quantitative structure-activity relationship (QSAR) analysis revealed that the enhanced tumor-specificity of these analogs correlates strongly with chemical descriptors related to molecular shape and hydrophobicity.[4][5] It is hypothesized that this increased lipophilicity facilitates preferential accumulation in the lipid-rich membranes of rapidly dividing cancer cells, thereby increasing localized drug concentration and selective cytotoxicity.

Influence of the N-Alkyl Carboxamide Chain

Within the superior Group B series (7-isopropyl-3-methyl analogs), the length of the N-alkyl chain on the carboxamide at the C-1 position was varied. The data showed a distinct trend where moderate chain lengths were optimal. Specifically, 7-isopropyl-3-methyl-N-propylazulene-1-carboxamide[6] was identified as the most promising compound , displaying the highest TS and PSE values.[4]

This observation suggests a "Goldilocks" effect for the N-alkyl chain. A chain that is too short may not provide sufficient hydrophobicity to enhance membrane interaction, while a chain that is excessively long could lead to poor aqueous solubility or non-specific membrane disruption, reducing the therapeutic window.

Quantitative Data Summary

The following table summarizes the cytotoxic activity and tumor selectivity of representative azulene-1-carboxamide analogs against OSCC cell lines and normal oral cells.

Compound IDSubstituentsCC50 (μM) vs OSCCTS (Tumor-Specificity)PSE (Potency-Selectivity)Reference
[1-7] 3-methyl-N-alkylModerateLowLow[4]
[6] 7-isopropyl-3-methyl-N-propyl42>23.8 >0.57 [4]
[8-14] 7-isopropyl-3-methyl-N-alkylLow-ModerateHigh High [4]
[15-21] 2-methoxy-N-alkylHighLowLow[4]
Table 1: Comparative performance of N-alkylazulene-1-carboxamide analogs. TS is the ratio of mean CC50 against normal cells to that against OSCC cells. PSE is calculated by dividing the TS value by the CC50 value against OSCC cells.

Mechanism of Action: Beyond Simple Cytotoxicity

Understanding the downstream effects of these compounds is crucial for their development. The lead compound, 7-isopropyl-3-methyl-N-propylazulene-1-carboxamide, was shown to induce apoptosis in OSCC cells, evidenced by caspase-3 activation and an increase in the subG1 cell population.[4]

However, this apoptotic induction was observed at concentrations four times higher than the compound's CC50 value.[4] This crucial finding suggests that while apoptosis is a downstream consequence, the primary mechanism of action driving cytotoxicity may be different. Other studies on azulene derivatives have pointed towards diverse mechanisms such as the inhibition of tyrosine kinase receptors like FLT-3 or modulation of ion channels.[7][8] For azulene-1-carboxamides, it is possible that the initial cytotoxic insult is triggered by membrane disruption or inhibition of a key metabolic enzyme, which then culminates in the activation of apoptotic pathways at higher concentrations.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Here, we outline the key experimental workflows.

Workflow for In Vitro Screening of Azulene-1-Carboxamide Analogs

The following diagram illustrates the logical flow from compound synthesis to the determination of tumor-specific cytotoxic activity.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation synthesis Synthesis of Azulene-1-carboxamide Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization treatment Treat Cells with Analogs (Dose-Response) characterization->treatment Compound Library cell_culture Culture OSCC Cancer Cells & Normal Oral Mesenchymal Cells cell_culture->treatment mtt_assay MTT Assay (Determine Cell Viability) treatment->mtt_assay cc50 Calculate CC50 Values mtt_assay->cc50 ts_pse Calculate TS & PSE (Determine Selectivity) cc50->ts_pse apoptosis Apoptosis Assay (Caspase-3, SubG1) cc50->apoptosis ts_pse->apoptosis Identify Lead Compound

Caption: Experimental workflow for SAR evaluation of azulene-1-carboxamides.

Protocol 1: General Synthesis of N-Alkylazulene-1-Carboxamides

While specific reaction conditions vary, a common route involves the amidation of an azulene-1-carboxylic acid precursor.

  • Activation: Dissolve the azulene-1-carboxylic acid derivative (1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2 eq.).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amidation: Add the desired primary alkylamine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-alkylazulene-1-carboxamide.

Protocol 2: Cytotoxicity Determination (MTT Assay)

This protocol provides a quantitative measure of cell viability.

  • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the azulene-1-carboxamide analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the CC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The structure-activity relationship for azulene-1-carboxamide analogs in the context of anticancer activity is becoming increasingly clear. The evidence strongly indicates that hydrophobicity and molecular shape, governed primarily by substitution on the seven-membered ring, are key determinants of tumor cell selectivity .[4] The 7-isopropyl-3-methylazulene-1-carboxamide scaffold, particularly with a propyl group on the amide nitrogen, stands out as a highly promising lead structure for further development.

Future research should focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular target(s) of these compounds to elucidate the primary mechanism of action.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising analogs in preclinical animal models of cancer to validate the in vitro findings.

The azulene scaffold, long in the shadow of its naphthalene isomer, represents a rich and underexploited territory in drug discovery. The compelling SAR data for azulene-1-carboxamides provides a clear rationale and a strong foundation for the design of novel, selective, and potent anticancer agents.

References

  • Imanari, K., et al. (2019). Quantitative Structure–Cytotoxicity Relationship of Azulene Amide Derivatives. Anticancer Research, 39(7), 3537-3546.

  • Bakun, M., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. Molecules, 29(9), 2020.

  • Wakabayashi, H., et al. (2019). Quantitative Structure-Cytotoxicity Relationship of Azulene Amide Derivatives. PubMed, 31262875.

  • Wudtiwai, B., et al. (2010). Design, synthesis and biological evaluation of azulene derivatives as Fms-like tyrosine kinase 3 (FLT3) inhibitors. Bioorganic & Medicinal Chemistry, 18(5), 1934-1943.

  • Kira, Y., et al. (1999). A review of HNS-32: a novel azulene-1-carboxamidine derivative with multiple cardiovascular protective actions. General Pharmacology: The Vascular System, 33(5), 389-396.

  • Bakun, M., et al. (2021). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Pharmacological Reports, 73, 599–613.

  • Wudtiwai, B., et al. (2024). Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research. PubMed.

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Safety & Regulatory Compliance

Safety

1-Azulenecarboxamide, N-methyl- proper disposal procedures

Topic: 1-Azulenecarboxamide, N-methyl- Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Executive Summary: Immediate Action Protocol 1-A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Azulenecarboxamide, N-methyl- Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers

Executive Summary: Immediate Action Protocol

1-Azulenecarboxamide, N-methyl- is a specialized non-benzenoid aromatic amide. While not explicitly listed on EPA P-lists or U-lists (RCRA), it must be managed as Hazardous Chemical Waste due to its potential biological activity and the general stability of the azulene moiety.

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Non-Halogenated Organic (unless dissolved in halogenated solvents).

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the reactivity of the amide bond and electron-rich azulene ring.

Chemical Profile & Hazard Identification

Understanding the molecule's behavior is the first step in safe disposal. This profile dictates your experimental choices.

FeatureDescriptionOperational Implication
Structure Azulene ring fused with an N-methyl carboxamide.Electron-Rich: The azulene ring is electron-rich, making it susceptible to electrophilic attack. Segregate strictly from strong oxidizers.
Appearance Typically a Deep Blue/Violet solid or oil.Self-Validating Indicator: If your waste stream loses its blue color without a known chemical transformation, check for unexpected oxidation or degradation.
Solubility Soluble in organic solvents (DCM, DMSO, Methanol).Dictates the liquid waste stream (Halogenated vs. Non-Halogenated).
Stability Generally stable under ambient conditions.[1]Does not require immediate quenching before storage, unlike reactive acid chlorides.

Pre-Disposal Protocol: Assessment & Segregation

Scientific Integrity Check: Before disposal, you must characterize the waste state. This prevents "mystery waste" scenarios that endanger disposal plant personnel.

A. The "Blue Check" (Self-Validating System)

Because azulene derivatives are intensely colored:

  • Visual Inspection: Confirm the waste is blue/violet.

  • Anomaly Detection: If the waste is brown or black, decomposition has occurred. Note "Potential Decomposition Products" on the waste tag.

B. Segregation Logic
  • Oxidizers: Keep separate. The amide nitrogen and the electron-rich 1,3-positions of the azulene ring can react violently with concentrated oxidizers.

  • Halogens: If the compound was synthesized or dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture defaults to Halogenated Waste .

  • Aqueous Layers: If an extraction was performed, the compound likely resides in the organic layer. Trace amounts in the aqueous layer should still be treated as contaminated aqueous waste, not sanitary sewer water.

Step-by-Step Disposal Workflow

This protocol assumes the generation of milligram-to-gram scale waste typical in R&D.

Step 1: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Liquid Waste: Use a standard solvent safety can or coated glass bottle.

    • Why? Amides can act as weak plasticizers over long periods; HDPE is resistant. Amber glass protects the azulene pi-system from photodegradation during storage.

Step 2: Bulking & Labeling

Do not simply write "Chemical Waste." Use the following nomenclature for the tag:

  • Chemical Name: 1-Azulenecarboxamide, N-methyl-

  • Constituents: [e.g., 10% Compound, 90% Ethyl Acetate]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Waste Codes (if applicable): Non-Regulated (unless mixed with listed solvents like Methanol [F003] or DCM [F002]).

Step 3: Storage (Satellite Accumulation Area)

Store in a secondary containment tray. Ensure the cap is tight to prevent solvent evaporation, which would concentrate the solid residue.

Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of 1-Azulenecarboxamide, N-methyl-.

DisposalWorkflow Start Start: 1-Azulenecarboxamide N-methyl- Waste StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidStream Stream C: Solid Hazardous Waste Solid->SolidStream SolventCheck Contains Halogenated Solvents? (DCM, CHCl3) Liquid->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No (e.g., EtOAc, MeOH) Pack Package in HDPE/Glass Apply Hazardous Waste Label HaloStream->Pack NonHaloStream->Pack SolidStream->Pack Disposal Final Disposal: High-Temp Incineration Pack->Disposal

Figure 1: Decision logic for segregating 1-Azulenecarboxamide, N-methyl- waste streams based on solvent composition.

Emergency Contingencies

Spill Response (Solid)
  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Action: Do not sweep dry dust (inhalation risk). Dampen a paper towel with water or ethanol.

  • Cleanup: Wipe up the blue powder. Place the contaminated towel into the Solid Hazardous Waste container.

  • Validation: Wipe the surface again with a white tissue. If blue residue remains, repeat.

Spill Response (Liquid)
  • Absorb: Use vermiculite or a universal spill pad.

  • Collect: Scoop absorbed material into a sealable bag/container.

  • Label: Mark as "Debris contaminated with [Solvent] and 1-Azulenecarboxamide."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • PubChem. (2024).[2] Compound Summary: Azulene Derivatives. National Library of Medicine. [Link]

Sources

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